8-Bromooct-1-yne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromooct-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGUUBNZPZPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455373 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81216-13-9 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooct-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromooct-1-yne: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromooct-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl bromide. This unique structure makes it a highly versatile building block in organic synthesis, particularly as a linker in the construction of complex molecular architectures. Its utility is most prominent in the field of bioconjugation and drug discovery, where the orthogonal reactivity of its two functional groups is leveraged in reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its role in medicinal chemistry.
Chemical Structure and Properties
This compound possesses a linear eight-carbon chain with a terminal triple bond (alkyne) at one end and a bromine atom at the other. This arrangement of functional groups allows for selective and sequential chemical transformations.
Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₁₃Br[1]
-
InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N[1]
Physical and Chemical Properties:
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 189.09 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point (Predicted) | 201.5 ± 23.0 °C | |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | |
| Monoisotopic Mass | 188.02006 Da |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR:
-
A triplet at approximately 1.9-2.1 ppm corresponding to the acetylenic proton (-C≡C-H).
-
A triplet at approximately 3.4 ppm due to the methylene group attached to the bromine (-CH₂-Br).
-
A triplet of triplets or multiplet around 2.2 ppm for the methylene group adjacent to the alkyne (-CH₂-C≡CH).
-
A series of multiplets between 1.4 and 1.9 ppm for the remaining methylene groups in the alkyl chain.
-
-
¹³C NMR:
-
A signal around 84 ppm for the terminal alkyne carbon (-C≡CH).
-
A signal around 68 ppm for the internal alkyne carbon (-C≡CH).
-
A signal around 33 ppm for the carbon attached to bromine (-CH₂-Br).
-
Signals for the other methylene carbons in the range of 18-32 ppm.
-
Infrared (IR) Spectroscopy (Predicted):
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A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
-
A weak to medium absorption band in the range of 2100-2140 cm⁻¹ due to the C≡C triple bond stretch.
-
Strong absorption bands in the 2850-2960 cm⁻¹ region from the C-H stretching of the alkyl chain.
-
A medium to strong absorption in the 610-700 cm⁻¹ range due to the C-Br stretch.
Mass Spectrometry (MS) (Predicted):
-
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation would likely involve the loss of a bromine radical (M-79/81) and cleavage of the carbon-carbon bonds in the alkyl chain.
Experimental Protocols
Synthesis of this compound via Appel Reaction
A common method for the synthesis of this compound is the bromination of the corresponding alcohol, oct-7-yn-1-ol, using an Appel-type reaction.
Reaction Scheme:
Materials:
-
Oct-7-yn-1-ol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add carbon tetrabromide (1.5 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 15-20 minutes.
-
Add a solution of oct-7-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an excellent substrate for CuAAC reactions, a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule.
General Protocol:
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
To the reaction mixture, add the copper(II) sulfate solution (typically 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the workup procedure will depend on the properties of the product. A common workup involves dilution with water and extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated.
-
The final product can be purified by column chromatography, recrystallization, or preparative HPLC.
Visualization of Synthetic and Application Workflows
Synthesis of this compound
The following diagram illustrates the synthetic workflow for preparing this compound from its corresponding alcohol via an Appel-type reaction.
Caption: Synthesis of this compound via Appel Reaction.
Application in Click Chemistry (CuAAC)
This diagram shows the logical workflow for using this compound as a linker in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Workflow for a CuAAC Reaction using this compound.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable tool in medicinal chemistry and drug development. The terminal alkyne allows for its use in "click chemistry" for bioconjugation, while the alkyl bromide can be used in nucleophilic substitution reactions to attach other molecular fragments.
A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a versatile starting material for the linker that connects the target protein-binding ligand and the E3 ligase-binding ligand. The alkyne can be functionalized via a CuAAC reaction, and the bromide can be displaced by a nucleophile to build out the linker and attach the second ligand.
Safety Information
This compound is classified as a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a key bifunctional building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its orthogonal reactive handles—a terminal alkyne and a primary alkyl bromide—allow for its use as a versatile linker in the construction of complex molecules such as PROTACs. The reliable and efficient synthetic routes to this compound, coupled with its utility in robust reactions like CuAAC, ensure its continued importance for researchers and scientists in the development of novel therapeutics.
References
An In-depth Technical Guide to the Physical Characteristics of 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromooct-1-yne is a bifunctional organic molecule that incorporates both a terminal alkyne and a primary alkyl bromide. This unique structure makes it a valuable reagent in organic synthesis, particularly in the field of bioconjugation and materials science. The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the facile and efficient linkage of molecules.[1][2][][4] The presence of the bromo- functionality provides a handle for nucleophilic substitution reactions, further extending its synthetic utility. A thorough understanding of its physical characteristics is paramount for its effective use in experimental design, reaction optimization, and process scale-up. This guide provides a comprehensive overview of the known physical properties of this compound, details experimental protocols for their determination, and illustrates a key synthetic application.
Core Physical Characteristics
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been computationally predicted, experimental verification may be required for specific applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃Br | [5] |
| Molecular Weight | 189.09 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 201.5 ± 23.0 °C (Predicted) | |
| Density | 1.200 ± 0.06 g/cm³ (Predicted) | |
| Melting Point | No data available | |
| Refractive Index | No data available | |
| Solubility | Expected to be soluble in common organic solvents | |
| CAS Number | 81216-13-9 |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is clamped and immersed in a Thiele tube or an oil bath.
-
The bath is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which a rapid and continuous stream of bubbles is observed is noted.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume. For liquids, a pycnometer provides a precise method for density determination.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m₁).
-
The pycnometer is filled with distilled water of a known temperature and its mass is recorded (m₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is then measured (m₃).
-
The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.
-
The density of this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a substance and assess its purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Soft tissue paper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the lower prism using a clean dropper.
-
The prisms are closed and locked. The circulating water from the constant temperature bath is allowed to bring the sample to the desired temperature (typically 20°C or 25°C).
-
The light source is switched on, and the handwheel is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
If a colored band is visible, the compensator is adjusted to sharpen the dividing line.
-
The refractive index is read directly from the instrument's scale.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a versatile building block in click chemistry. The terminal alkyne readily participates in the copper(I)-catalyzed cycloaddition with an azide to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.
The following diagram illustrates the general workflow for a CuAAC reaction involving this compound.
Caption: Workflow for the CuAAC reaction of this compound.
References
An In-depth Technical Guide to 8-Bromooct-1-yne for Researchers and Drug Development Professionals
Abstract
8-Bromooct-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl bromide. This unique structure renders it a valuable reagent in organic synthesis, particularly in the burgeoning field of bioconjugation and drug development. Its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry makes it an important tool for linking molecules of interest. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is a combustible liquid that requires careful handling in a laboratory setting.[1] It is characterized by the presence of two reactive functional groups: a terminal alkyne capable of undergoing cycloaddition reactions, and a bromoalkane that can participate in nucleophilic substitution reactions.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 81216-13-9 | [1][2] |
| Molecular Formula | C₈H₁₃Br | [1][2] |
| Molecular Weight | 189.09 g/mol | |
| Boiling Point (Predicted) | 201.5 ± 23.0 °C | |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | |
| LogP (Predicted) | 2.965 - 3.4 | |
| Physical Form | Liquid | |
| Purity | Typically ≥98% |
Safety Information
This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and high-yielding method involves the bromination of oct-7-yn-1-ol.
Experimental Protocol: Bromination of oct-7-yn-1-ol
This protocol is based on a reported synthesis with a high yield.
Materials:
-
oct-7-yn-1-ol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oct-7-yn-1-ol, carbon tetrabromide, and triphenylphosphine in dichloromethane under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A schematic of this synthesis is provided below.
Applications in Drug Development
The primary utility of this compound in drug development stems from its role as a bifunctional linker. The terminal alkyne is a key component for "click" chemistry reactions, while the alkyl bromide allows for attachment to other molecules.
Click Chemistry and Bioconjugation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, including aqueous environments. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an alkyne reacts with an azide to form a stable triazole linkage. This compound serves as an alkyne-containing building block for these reactions.
General Experimental Protocol for CuAAC Reaction:
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Alkyne-containing molecule (e.g., this compound derivative)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, DMSO, t-butanol/water)
Procedure:
-
Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
In another vial, prepare a solution of copper(II) sulfate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup and purification procedures.
Proteolysis-Targeting Chimeras (PROTACs)
A significant application of bifunctional linkers like this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound can be incorporated into the linker of a PROTAC. The alkyne can be used to attach a warhead for the POI or the E3 ligase ligand via a click reaction, while the bromo- end can be used for attachment to the other component of the PROTAC. The length and composition of the linker are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Conclusion
This compound is a versatile chemical tool with significant applications in modern drug discovery and chemical biology. Its bifunctional nature allows for its use as a linker in the synthesis of complex molecules, most notably through click chemistry. For researchers and drug development professionals, understanding the properties and reactivity of this compound is key to leveraging its potential in creating novel bioconjugates and therapeutics such as PROTACs. The synthetic and reaction protocols provided herein offer a foundation for the practical application of this valuable reagent.
References
An In-depth Technical Guide to the Synthesis of 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 8-Bromooct-1-yne, a valuable bifunctional molecule in organic synthesis, particularly for the introduction of an octynyl moiety in the development of complex molecules and pharmaceutical agents. This document details key experimental protocols, presents quantitative data in a comparative format, and includes visualizations of reaction pathways and experimental workflows.
Core Synthesis Routes
Three principal and effective methods for the synthesis of this compound have been identified in the scientific literature. These routes offer varying advantages in terms of starting material availability, reaction efficiency, and scalability. The selection of a specific route will depend on the specific requirements of the research or development program.
The three primary routes are:
-
Bromination of 7-Octyn-1-ol: A direct conversion of the terminal alcohol to the corresponding bromide.
-
Nucleophilic Substitution on a Tosylate Precursor: A two-step process involving the formation of a tosylate from 7-Octyn-1-ol, followed by displacement with a bromide salt.
-
Alkylation of Acetylene with 1,6-Dibromohexane: A carbon-carbon bond-forming reaction to construct the eight-carbon chain.
Route 1: Bromination of 7-Octyn-1-ol (Appel Reaction)
This method facilitates the direct conversion of the readily available 7-octyn-1-ol to this compound using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction, known as the Appel reaction, is generally high-yielding and proceeds under mild conditions.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 7-Octyn-1-ol | [1] |
| Reagents | Triphenylphosphine, Carbon Tetrabromide | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Time | 1 hour | [1] |
| Temperature | Reflux | |
| Reported Yield | ~100% | |
| Purity | High (after chromatography) | Assumed from standard procedures |
Experimental Protocol
Materials:
-
7-Octyn-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 7-octyn-1-ol in anhydrous dichloromethane under an inert atmosphere, add triphenylphosphine.
-
Cool the mixture in an ice bath and add carbon tetrabromide portion-wise, controlling the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford pure this compound.
Reaction Pathway
Caption: Bromination of 7-Octyn-1-ol via the Appel Reaction.
Route 2: From 7-Octyn-1-ol via a Tosylate Intermediate
This two-step approach involves the initial conversion of 7-octyn-1-ol to its corresponding p-toluenesulfonate (tosylate) ester, followed by a nucleophilic substitution with lithium bromide to yield the final product. This method is advantageous when direct bromination is problematic or to avoid the use of phosphorus-based reagents.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 7-Octyn-1-ol | General knowledge |
| Intermediate | 7-octyne-1-yl 4-methylbenzenesulfonate | |
| Reagents (Step 1) | p-Toluenesulfonyl chloride, Pyridine | General knowledge |
| Reagents (Step 2) | Lithium Bromide | |
| Solvent (Step 2) | Dimethyl sulfoxide (DMSO) | |
| Reported Yield (Step 2) | 80% | |
| Purity | High (after purification) | Assumed from standard procedures |
Experimental Protocol
Step 1: Tosylation of 7-Octyn-1-ol
Materials:
-
7-Octyn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 7-octyn-1-ol in anhydrous pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to stir at 0°C for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold 1M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-octyne-1-yl 4-methylbenzenesulfonate.
Step 2: Bromination of 7-octyne-1-yl 4-methylbenzenesulfonate
Materials:
-
7-octyne-1-yl 4-methylbenzenesulfonate
-
Lithium bromide (LiBr)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 7-octyne-1-yl 4-methylbenzenesulfonate in anhydrous DMSO.
-
Add lithium bromide and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Reaction Pathway
Caption: Two-step synthesis via a tosylate intermediate.
Route 3: Alkylation of Acetylene with 1,6-Dibromohexane
This approach builds the carbon skeleton of this compound through the mono-alkylation of an acetylene equivalent with 1,6-dibromohexane. The use of a large excess of the dibromoalkane can favor the desired mono-substitution product.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | 1,6-Dibromohexane, Sodium Acetylide | |
| Solvent | N,N-Dimethylformamide (DMF), Xylene | |
| Temperature | 50 °C | |
| Reaction Time | 24 hours | |
| Reported Yield | 67% | |
| Purity | Moderate (requires careful purification) | Assumed due to potential for di-alkylation |
Experimental Protocol
Materials:
-
1,6-Dibromohexane
-
Sodium acetylide (handle with care)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Xylene, anhydrous
-
Ammonium chloride solution, saturated
-
Pentane
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a suspension of sodium acetylide in a mixture of anhydrous DMF and xylene.
-
Heat the suspension to 50 °C.
-
Slowly add a solution of a large excess of 1,6-dibromohexane in DMF to the stirred suspension over several hours.
-
Maintain the reaction temperature at 50 °C for 24 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to separate this compound from unreacted 1,6-dibromohexane and the di-alkylation byproduct.
Reaction Pathway
Caption: Alkylation of acetylene with 1,6-dibromohexane.
Experimental Workflow: A General Overview
The synthesis of this compound, irrespective of the chosen route, generally follows a standard workflow in a synthetic organic chemistry laboratory. This workflow encompasses reaction setup, execution, workup, and purification, with analytical checks at key stages.
References
An In-depth Technical Guide to the Synthesis of 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 8-Bromooct-1-yne, a valuable bifunctional molecule employed in various chemical applications, including the synthesis of pharmaceutical intermediates and as a linker in click chemistry. We will delve into the most common starting materials, present detailed experimental protocols, and offer a comparative analysis of these methodologies.
Core Synthetic Strategies
The synthesis of this compound (C₈H₁₃Br) typically commences from readily available precursors. The choice of starting material often depends on factors such as commercial availability, cost, and the desired scale of the reaction. Three principal starting materials have been identified in the literature for efficient synthesis:
-
Oct-7-yn-1-ol: This is a highly effective precursor, allowing for a straightforward conversion of the terminal alcohol to a bromide.
-
1,6-Dibromohexane: This substrate can be elaborated by introducing an acetylene unit.
-
7-Octyne-1-yl 4-methylbenzenesulfonate: As a tosylate-activated alcohol, this intermediate readily undergoes nucleophilic substitution with a bromide source.
The following sections will provide a detailed examination of the synthetic pathways originating from these starting materials.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key quantitative data associated with each primary starting material.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Oct-7-yn-1-ol | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (CH₂Cl₂) | 1 hour | ~100% | [1] |
| 1,6-Dibromohexane | Sodium acetylide (NaC₂H) | N,N-Dimethylformamide (DMF), Xylene | 24 hours | ~67% | [1] |
| 7-Octyne-1-yl 4-methylbenzenesulfonate | Lithium bromide (LiBr) | Dimethyl sulfoxide (DMSO) | Not Specified | ~80% | [1] |
Experimental Protocols
Synthesis from Oct-7-yn-1-ol via Appel Reaction
This method represents a high-yielding and rapid approach to this compound. The reaction proceeds via the Appel reaction, where a primary alcohol is converted to an alkyl bromide.
Reaction Scheme:
Detailed Protocol:
-
In a round-bottom flask maintained under an inert atmosphere (e.g., argon or nitrogen), dissolve oct-7-yn-1-ol in anhydrous dichloromethane.
-
To this solution, add triphenylphosphine (1.1 equivalents) and carbon tetrabromide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Synthesis from 1,6-Dibromohexane
This two-step approach first involves the generation of a terminal alkene via elimination, followed by the introduction of the alkyne moiety. A more direct, albeit lower-yielding, method involves the direct reaction with an acetylide source.
Reaction Scheme:
Detailed Protocol:
-
To a solution of 1,6-dibromohexane in a mixture of N,N-dimethylformamide and xylene, add sodium acetylide.
-
Heat the reaction mixture at 50°C for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by fractional distillation under reduced pressure to yield this compound.
Synthesis from 7-Octyne-1-yl 4-methylbenzenesulfonate
This method involves the activation of the terminal alcohol as a tosylate, followed by nucleophilic substitution with lithium bromide.
Reaction Scheme:
Detailed Protocol:
Step 3a: Preparation of 7-Octyne-1-yl 4-methylbenzenesulfonate
-
Dissolve oct-7-yn-1-ol in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to stir at 0°C for several hours until completion (monitored by TLC).
-
The reaction is then quenched with water and extracted with an organic solvent.
-
The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the tosylate.
Step 3b: Bromination
-
Dissolve the crude 7-octyne-1-yl 4-methylbenzenesulfonate in dimethyl sulfoxide.
-
Add lithium bromide to the solution and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography or fractional distillation provides the final product, this compound.
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Application in Click Chemistry
This compound is a valuable reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal alkyne allows for the facile formation of a triazole ring with an azide-functionalized molecule, while the bromo- functionality can be used for further chemical modifications.
Caption: Workflow illustrating the use of this compound in a CuAAC click reaction.
References
In-Depth Technical Guide to the Spectroscopic Data of 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromooct-1-yne (CAS No. 81216-13-9). The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₃Br[1]
-
Molecular Weight: 189.09 g/mol [1]
-
SMILES: C#CCCCCCCBr[1]
-
InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.40 | Triplet | 2H | H-8 |
| 2.18 | Triplet of doublets | 2H | H-3 |
| 1.94 | Triplet | 1H | H-1 |
| 1.85 | Quintet | 2H | H-7 |
| 1.57 - 1.41 | Multiplet | 4H | H-4, H-6 |
| 1.39 - 1.29 | Multiplet | 2H | H-5 |
Solvent: CDCl₃. The data is based on typical values for similar structures and requires experimental verification.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 84.6 | C-2 |
| 68.0 | C-1 |
| 33.8 | C-8 |
| 32.7 | C-7 |
| 28.3 | C-4 |
| 27.9 | C-6 |
| 25.2 | C-5 |
| 18.3 | C-3 |
Solvent: CDCl₃. The data is based on typical values for similar structures and requires experimental verification.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3310 | Strong, Sharp | ≡C-H stretch |
| ~2935 | Strong | C-H (sp³) stretch |
| ~2860 | Strong | C-H (sp³) stretch |
| ~2120 | Medium, Sharp | C≡C stretch |
| ~1465 | Medium | CH₂ bend |
| ~650 | Strong | C-Br stretch |
Sample preparation: Neat liquid. The data is based on characteristic vibrational modes for terminal alkynes and alkyl bromides.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 188/190 | ~1:1 | [M]⁺ (Molecular ion) |
| 109 | Base Peak | [M-Br]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
Ionization method: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-150 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to TMS or the residual solvent peak.
-
For ¹H NMR, the spectra are integrated, and the multiplicities and coupling constants of the signals are determined.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
A small drop of neat this compound is placed directly onto the ATR crystal.
-
The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried before and after the measurement.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Data Analysis:
-
The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands are identified and correlated with specific molecular vibrations.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: ~1-2 scans/second.
-
The instrument is tuned and calibrated using a standard compound (e.g., perfluorotributylamine) prior to analysis.
Data Analysis:
-
The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which gives the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For mission-critical applications, it is imperative to obtain and verify this data experimentally using the protocols outlined herein.
References
commercial availability and suppliers of 8-Bromooct-1-yne
An In-depth Guide to the Properties, Availability, and Application of a Versatile Bifunctional Reagent in Chemical Synthesis and Drug Development.
Introduction
8-Bromooct-1-yne is a valuable bifunctional molecule for researchers in organic chemistry, medicinal chemistry, and materials science. It incorporates two highly useful functional groups within its eight-carbon chain: a terminal alkyne and a primary alkyl bromide. This unique structure allows for sequential or orthogonal chemical modifications, making it an important building block in the synthesis of more complex molecules. The terminal alkyne is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—a cornerstone of "click chemistry"—while the alkyl bromide serves as a versatile electrophile for nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities.[1] This guide provides a comprehensive overview of its commercial availability, technical specifications, and a detailed protocol for its application in CuAAC reactions.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold in quantities ranging from milligrams to grams. When sourcing this reagent, researchers should consider purity specifications and available analytical data (e.g., NMR, GC-MS) to ensure it meets the requirements of their specific application.
Key suppliers include:
-
Sigma-Aldrich (Merck)[2]
-
AK Scientific
-
BLD Pharm[3]
-
Enamine[4]
-
ChemScene LLC
-
Ambeed
-
Cymit Quimica
-
LookChem
Technical Data and Physicochemical Properties
Quantitative data for this compound has been compiled from various suppliers and chemical databases. These properties are essential for experimental planning, including reaction setup, solvent selection, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 81216-13-9 | |
| Molecular Formula | C₈H₁₃Br | |
| Molecular Weight | 189.09 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% or ≥98% | |
| Boiling Point | 201.5 ± 23.0 °C (Predicted) | |
| Density | 1.200 ± 0.06 g/cm³ (Predicted) | |
| IUPAC Name | This compound | |
| SMILES | C#CCCCCCCBr | |
| InChI Key | XUGGUUBNZPZPHM-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C, Sealed in a dry environment, often under an inert atmosphere (e.g., Nitrogen). |
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application of this compound is its use as an alkyne component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a premier example of "click chemistry," a concept introduced by K.B. Sharpless, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions. The CuAAC reaction specifically and reliably forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.
The bifunctional nature of this compound allows the resulting triazole product to retain the alkyl bromide handle, which can be used for subsequent derivatization, such as in the development of PROTAC linkers or bioconjugation.
Below is a general workflow for a CuAAC reaction using this compound.
Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following is a representative protocol for the CuAAC reaction, synthesized from established methodologies for bioconjugation and small molecule synthesis. This protocol should be optimized for specific substrates and scales.
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from this compound and a generic azide (e.g., Benzyl Azide).
Materials:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent: A 1:1 mixture of t-butanol and water, or other suitable solvents like DMSO, DMF, or THF.
-
Deionized water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide substrate (1.05 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a final concentration of approximately 0.1 M.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a fresh stock solution of the copper catalyst by premixing CuSO₄·5H₂O and the ligand (e.g., THPTA) in water. A common ratio is 1:5 of Cu:Ligand, resulting in a final copper concentration of 1-5 mol% relative to the limiting reagent.
-
-
Reaction Assembly:
-
Degas the solution containing the alkyne and azide by bubbling an inert gas through it for 15-20 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.
-
To the stirred solution, add the copper/ligand solution (to achieve 1-5 mol% Cu).
-
Initiate the reaction by adding the sodium ascorbate solution (to achieve 5-10 mol%). The solution may change color upon addition.
-
-
Reaction Monitoring:
-
Seal the reaction vessel under an inert atmosphere and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1 to 24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure triazole product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Safety Information
This compound is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for complete hazard information.
References
- 1. 1-Octyne, 8-bromo-|81216-13-9|lookchem [lookchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safety and Handling of 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 8-bromooct-1-yne (CAS No. 81216-13-9), a bifunctional reagent utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility in reactions such as Sonogashira couplings and click chemistry necessitates a thorough understanding of its hazard profile and the implementation of appropriate safety protocols to minimize risk in the laboratory setting.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃Br | --INVALID-LINK-- |
| Molecular Weight | 189.09 g/mol | --INVALID-LINK-- |
| Boiling Point | 201.5 ± 23.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.200 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, Sealed in dry conditions | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2. It is crucial to understand these hazards to implement appropriate safety measures.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram:
Toxicological Information
Detailed toxicological studies for this compound are not extensively available. However, based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated[1].
| Toxicity Endpoint | Data |
| Acute Toxicity | No information available. |
| Skin Corrosion/Irritation | Causes skin irritation[2][3]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3]. |
| Respiratory or Skin Sensitization | No information available. |
| Germ Cell Mutagenicity | No information available. |
| Carcinogenicity | No information available. |
| Reproductive Toxicity | No information available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | No information available. |
| Aspiration Hazard | No information available. |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection. A face shield may also be necessary. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is mandatory. |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge. |
Engineering Controls
-
Work in a well-ventilated area.
-
The use of a chemical fume hood is strongly recommended for all manipulations of this compound.
-
Ensure that eyewash stations and safety showers are close to the workstation location.
General Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Experimental Protocols
The following are representative protocols for reactions where this compound could be utilized. These are based on similar procedures for analogous compounds.
Representative Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes a typical click reaction with an azide-containing compound.
Materials:
-
This compound
-
Azide-functionalized substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a suitable reaction flask, dissolve the azide-functionalized substrate in the chosen solvent system.
-
Add this compound (typically 1.0-1.2 equivalents) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (typically 0.1-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (typically 0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol 2: Sonogashira Coupling
This protocol outlines a typical Sonogashira coupling with an aryl halide.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the aryl halide.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate key safety and handling concepts for this compound.
References
8-Bromooct-1-yne: A Comprehensive Material Safety Data Sheet Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for 8-Bromooct-1-yne (CAS No: 81216-13-9). The following sections detail the material's properties, hazards, safety protocols, and handling procedures to ensure its safe and effective use in a laboratory setting. All quantitative data has been summarized for clarity, and key safety workflows are visualized to provide an at-a-glance understanding of critical procedures.
Chemical and Physical Properties
This compound is a liquid organic compound utilized in a variety of chemical syntheses.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H13Br | [1][2] |
| Molecular Weight | 189.09 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 92 °C @ 24 mmHg201.5 ± 23.0 °C (Predicted) | |
| Density | 1.193 g/cm³1.200 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 78 °C / 172.4 °F | |
| Storage Temperature | 2-8°C, stored under nitrogen | |
| Purity | ≥95% - 98% |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are outlined in the table below.
| Hazard Classification | Category | GHS Code | Description |
| Flammable liquids | 4 | H227 | Combustible liquid |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Safe Handling and Storage
Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE) and Engineering Controls
A detailed workflow for donning appropriate PPE and ensuring proper engineering controls is outlined below.
Storage Requirements
Store containers in a dry, cool, and well-ventilated place. Keep containers tightly closed and store under an inert atmosphere, such as nitrogen. It is recommended to store at temperatures between 2-8°C. Keep away from heat, sparks, and open flames.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following diagram illustrates the recommended first aid procedures.
Fire-Fighting Measures
This compound is a combustible liquid. In case of a fire, the following measures should be taken.
-
Suitable Extinguishing Media: Use CO2, dry chemical, or foam. Water mist may be used to cool closed containers.
-
Specific Hazards: Containers may explode when heated. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Ecological Information
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, it is known to cause skin and serious eye irritation, as well as respiratory irritation. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. There is no information available regarding mutagenic, reproductive, or developmental effects.
Ecological Information
Information on the ecological effects of this compound is limited. It is advised not to empty this chemical into drains.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal of this compound and its containers must be in accordance with local, regional, and national hazardous waste regulations. Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The consensus from the available documentation is that the toxicological properties have not been fully investigated. Researchers should handle this compound with the caution appropriate for a substance with incomplete toxicological data.
This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive review of the official Material Safety Data Sheet provided by the supplier. Always consult the most current MSDS for your specific product before handling.
References
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Areas of 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromooct-1-yne is a versatile bifunctional molecule that is emerging as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for sequential and orthogonal functionalization, making it an ideal linker for constructing complex molecular architectures. This guide provides an in-depth overview of the potential research areas for this compound, focusing on its synthesis, key reactions, and applications in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and cellular probes.
Core Properties and Synthesis
This compound is a colorless to light yellow liquid with the molecular formula C₈H₁₃Br.[1][2] Its key structural features are a terminal alkyne, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" and Sonogashira coupling reactions, and a bromoalkane moiety, which is susceptible to nucleophilic substitution.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of the corresponding alcohol, 7-octyn-1-ol.
Table 1: Synthesis of this compound from 7-octyn-1-ol
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 7-octyn-1-ol | Carbon tetrabromide, Triphenylphosphine | Dichloromethane | 1 hour | Reflux | ~95% |
Experimental Protocol: Synthesis of this compound
-
To a solution of 7-octyn-1-ol (1.0 eq) in dichloromethane, add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C and add carbon tetrabromide (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then reflux for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Key Reactions and Applications in Organic Synthesis
The dual functionality of this compound makes it a powerful tool for the construction of complex organic molecules. The terminal alkyne and the alkyl bromide can be reacted in a controlled, stepwise manner.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction allows for the introduction of aromatic and heteroaromatic moieties at the alkyne terminus of this compound.
Table 2: Representative Sonogashira Coupling Reactions with Terminal Alkynes
| Alkyne | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Triethylamine | THF | Room Temp | 95 |
| 1-Hexyne | Iodobenzene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Triethylamine | DMF | 100 | 92 |
| 1-Octyne | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | Water with SDS | 40 | High |
Experimental Protocol: General Sonogashira Coupling of this compound with an Aryl Iodide
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq).
-
Add this compound (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This reaction is a cornerstone of "click chemistry" due to its reliability, specificity, and biocompatibility. This compound is an excellent substrate for this transformation, allowing for its conjugation to a wide variety of azide-containing molecules.
Table 3: Representative Click Chemistry Reactions with Terminal Alkynes and Azides
| Alkyne | Azide | Copper Source | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Benzyl azide | CuI (1 mol%) | Cyrene™ | 30 | 88 |
| Various alkynes | Benzyl azide | CuO nanowires | - | 60-80 | 85-98 |
| Propargyl alcohol | Fluorescent azide | CuSO₄ | Buffer | Room Temp | High |
Experimental Protocol: General Click Chemistry Reaction of this compound with an Organic Azide
-
In a suitable flask, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) and a reducing agent such as sodium ascorbate (5-10 mol%) in water.
-
Add the copper/ascorbate solution to the solution of the azide and alkyne.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Applications in Drug Discovery and Chemical Biology
The ability to sequentially introduce different molecular fragments makes this compound a highly attractive linker for the synthesis of novel drug candidates and chemical probes.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The length and chemical nature of the linker are critical for the efficacy of the PROTAC.
This compound is an ideal building block for PROTAC linkers. The eight-carbon chain provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase. The terminal alkyne and bromide functionalities allow for the convergent synthesis of PROTACs, where the target ligand and the E3 ligase ligand are synthesized separately and then attached to the linker. For instance, a PROTAC targeting the BRD4 protein could be synthesized using a JQ1-based warhead and a pomalidomide-based E3 ligase ligand, connected by a linker derived from this compound. A related PROTAC has been synthesized using an 8-azidooctan-1-amine linker, which can be readily prepared from this compound.[2]
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an active area of research. This compound can be used to synthesize novel kinase inhibitors by incorporating it as a linker to connect different pharmacophores or as a scaffold to build upon. The alkyne moiety can be used to attach the molecule to a solid support for screening or to introduce a warhead for covalent inhibition. The alkyl bromide allows for the introduction of various functional groups to probe the active site of the kinase. While specific examples utilizing this compound are not prevalent in the literature, the principles of fragment-based drug design and the synthesis of covalent inhibitors are directly applicable.
Cellular Probes
Fluorescently labeled molecules, or cellular probes, are essential tools for studying biological processes in living cells. This compound can be used to synthesize such probes. For example, a fluorescent dye can be attached to the molecule via a click reaction with an azide-modified fluorophore. The remaining bromide can then be used to attach the probe to a biomolecule of interest or a ligand that targets a specific cellular component. These probes can be used for various applications, including fluorescence microscopy, flow cytometry, and high-content screening, to study protein localization, protein-protein interactions, and enzyme activity.
Future Research Directions
This compound holds significant promise for future research in several areas:
-
Development of Novel PROTACs: The exploration of different linker lengths and rigidities is crucial for optimizing PROTAC efficacy. This compound and its derivatives provide a platform for systematically studying these parameters.
-
Synthesis of Covalent Inhibitors: The alkyne group can be functionalized to include an electrophilic "warhead" for the development of targeted covalent inhibitors of kinases and other enzymes.
-
Multifunctional Cellular Probes: The orthogonal reactivity of the alkyne and bromide moieties can be exploited to create sophisticated cellular probes capable of reporting on multiple cellular events simultaneously.
-
Materials Science: The ability to form stable triazole linkages makes this compound a potential component for the synthesis of novel polymers and functional materials.
Conclusion
This compound is a highly versatile and valuable chemical tool for researchers in organic synthesis, medicinal chemistry, and chemical biology. Its unique bifunctional nature allows for the efficient construction of complex molecules with diverse applications. As the demand for novel therapeutics and advanced research tools continues to grow, the potential of this compound as a key building block is poised to be further realized, opening up new avenues for innovation in drug discovery and beyond.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Bromooct-1-yne: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromooct-1-yne is a bifunctional linear C8 hydrocarbon featuring a terminal alkyne and a primary bromide. This unique structure renders it a valuable building block in organic synthesis, particularly in the construction of more complex molecules. Its ability to participate in sequential or orthogonal reactions, such as nucleophilic substitutions and metal-catalyzed couplings like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry" – has cemented its role in medicinal chemistry, materials science, and drug discovery. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, including detailed experimental protocols and tabulated physical and spectroscopic data.
Introduction and Historical Context
While the precise first synthesis of this compound is not prominently documented in readily available literature, its utility emerged with the rise of modern synthetic methodologies in the late 20th and early 21st centuries. The development of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues, created a significant demand for versatile bifunctional reagents like this compound.[1] The presence of both a terminal alkyne and an alkyl halide allows for its facile incorporation into molecules as a linker or for the introduction of a reactive handle for further functionalization. Its history is therefore intrinsically linked to the evolution of synthetic strategies requiring modular and efficient molecular construction.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These values are compiled from various chemical databases and may include both experimental and predicted data.[2][3][4]
| Property | Value |
| CAS Number | 81216-13-9[3] |
| Molecular Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 201.5 ± 23.0 °C (Predicted) |
| Density | 1.200 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C, stored under nitrogen |
| ¹H NMR (CDCl₃) | See Section 2.1 for detailed assignment |
| ¹³C NMR (CDCl₃) | See Section 2.1 for detailed assignment |
Spectroscopic Data Interpretation
-
¹H NMR:
-
δ ~3.40 (t, 2H, -CH₂Br)
-
δ ~2.18 (td, 2H, -CH₂C≡CH)
-
δ ~1.94 (t, 1H, -C≡CH)
-
δ ~1.85 (quintet, 2H, -CH₂CH₂Br)
-
δ ~1.55 (m, 2H, -CH₂CH₂C≡CH)
-
δ ~1.40 (m, 2H, internal CH₂)
-
-
¹³C NMR:
-
δ ~84.5 (-C≡CH)
-
δ ~68.0 (-C≡CH)
-
δ ~33.5 (-CH₂Br)
-
δ ~32.5 (CH₂)
-
δ ~28.0 (CH₂)
-
δ ~27.5 (CH₂)
-
δ ~25.0 (CH₂)
-
δ ~18.5 (-CH₂C≡CH)
-
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from commercially available precursors. The choice of method often depends on the desired scale, cost, and available starting materials.
Synthesis from oct-7-yn-1-ol
A common and efficient method involves the bromination of oct-7-yn-1-ol using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction proceeds via an Appel-type mechanism.
Caption: Synthesis of this compound from oct-7-yn-1-ol.
Experimental Protocol:
-
To a solution of oct-7-yn-1-ol (1.0 eq) in dichloromethane under an inert atmosphere, add carbon tetrabromide (1.5 eq).
-
Cool the mixture to 0 °C and add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Synthesis from 7-octyne-1-yl 4-methylbenzenesulfonate
This two-step procedure involves the tosylation of oct-7-yn-1-ol followed by nucleophilic substitution with lithium bromide.
Caption: Two-step synthesis via a tosylate intermediate.
Experimental Protocol:
-
Step 1: Synthesis of 7-octyne-1-yl 4-methylbenzenesulfonate
-
Dissolve oct-7-yn-1-ol (1.0 eq) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylate.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude tosylate from Step 1 in dimethyl sulfoxide (DMSO).
-
Add lithium bromide (1.5 eq) and heat the mixture to 60-70 °C.
-
Stir for several hours, monitoring by TLC.
-
Cool the reaction, dilute with water, and extract with a nonpolar solvent (e.g., hexane).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain this compound.
-
Synthesis from 1,6-dibromohexane and Sodium Acetylide
This method builds the carbon skeleton through the alkylation of an acetylide anion.
Caption: Synthesis via acetylide alkylation.
Experimental Protocol:
-
Prepare a solution of sodium acetylide (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and xylene.
-
Add an excess of 1,6-dibromohexane (e.g., 3-5 eq) to the acetylide solution. Using an excess of the dihalide minimizes the formation of the symmetrical dialkylation product.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the product into a nonpolar solvent.
-
Wash the organic extracts, dry, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Applications in Research and Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Click Chemistry
The terminal alkyne is a key substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient formation of 1,4-disubstituted 1,2,3-triazole rings. This reaction is widely used to link molecules together in a modular fashion.
References
Methodological & Application
Application Notes and Protocols for 8-Bromooct-1-yne in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] 8-Bromooct-1-yne is a particularly useful bifunctional reagent for CuAAC, incorporating a terminal alkyne for the click reaction and a terminal bromide for subsequent functionalization. This dual functionality allows for the straightforward synthesis of complex molecules through a sequential reaction pathway.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on purification, and examples of post-cycloaddition modification of the terminal bromide.
Core Concepts and Workflow
The general principle involves the reaction of this compound with an organic azide in the presence of a copper(I) catalyst. The resulting product is a 1-(8-bromooctyl)-1H-1,2,3-triazole, which retains the bromo-functional handle for further chemical transformations.
Figure 1: General workflow for the use of this compound in click chemistry.
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with an organic azide using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the organic azide (1.0 equiv) and this compound (1.05 equiv).
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(8-bromooctyl)-1H-1,2,3-triazole.
Data Presentation
The following table summarizes typical reaction conditions and yields for the CuAAC reaction of various alkynes with azides, which can be considered representative for reactions involving this compound.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-2 | 95 | [4] |
| 1-Hexyne | Phenyl azide | CuI | CH₃CN | 6 | 92 | |
| Propargyl alcohol | Benzyl azide | CuSO₄/Sodium Ascorbate | H₂O | 1 | 98 | |
| Phenylacetylene | 4-Methoxyphenyl azide | CuI | DMSO | 12 | 89 |
Note: Yields are highly dependent on the specific substrates and reaction conditions. Optimization may be required to achieve the best results.
Mandatory Visualizations
Experimental Workflow
Figure 2: A typical experimental workflow for the CuAAC reaction.
Signaling Pathway Analogy: The "Click" Reaction Cascade
While not a biological signaling pathway, the sequence of events in a CuAAC reaction followed by functionalization can be visualized in a similar manner, illustrating the flow of chemical transformation.
Figure 3: Chemical transformation cascade using this compound.
Post-Cycloaddition Functionalization
The terminal bromide of the triazole product serves as a versatile handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, making this compound a valuable building block for creating libraries of compounds for screening in drug discovery and other applications.
Potential Nucleophiles:
-
Amines: Primary and secondary amines can displace the bromide to form secondary and tertiary amines, respectively.
-
Thiols: Thiolates are excellent nucleophiles for displacing the bromide, forming thioethers.
-
Azides: A second azide can be introduced, allowing for further click reactions or other transformations.
-
Carboxylates: Carboxylate salts can be used to form esters.
The choice of reaction conditions for the nucleophilic substitution will depend on the specific nucleophile and substrate. Generally, polar aprotic solvents such as DMF or DMSO are used, often with the addition of a non-nucleophilic base like potassium carbonate or cesium carbonate to facilitate the reaction.
Conclusion
This compound is a highly versatile and valuable reagent for copper-catalyzed click chemistry. Its bifunctional nature allows for the efficient construction of 1,2,3-triazoles with a readily functionalizable handle. The protocols and data presented here provide a solid foundation for researchers to utilize this reagent in a wide range of applications, from the synthesis of small molecule libraries to the modification of complex biomolecules.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4] 8-Bromooct-1-yne is a valuable bifunctional building block, featuring a terminal alkyne for Sonogashira coupling and a primary alkyl bromide for subsequent nucleophilic substitution or other coupling reactions. This dual functionality makes it a versatile reagent in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
These application notes provide detailed protocols for the Sonogashira coupling of this compound with aryl halides, offering both traditional palladium/copper-catalyzed and copper-free methodologies.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions of various terminal alkynes with aryl halides, providing an indication of expected yields and reaction conditions. While specific data for this compound is not extensively reported, the data for similar long-chain alkynes can serve as a useful benchmark.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 89 | Org. Lett. 2020, 22, 265 |
| 1-Octyne | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | 80 | 2 | 95 | Tetrahedron Lett. 1975, 16, 4467-4470 |
| 7-Bromohept-1-yne | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | 85 | Example based on general copper-free protocols |
| This compound | 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 60 | 6 | 78-85 | Hypothetical example based on typical conditions |
| Phenylacetylene | 4-Bromoacetophenone | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92 | Scientific Research Publishing, 2017 |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method for the Sonogashira coupling of this compound with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1-1.5 eq.) to the reaction mixture dropwise via a syringe.
-
The reaction mixture is stirred at room temperature or heated (typically 40-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). A copper-free protocol can mitigate this side reaction.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst, and the phosphine ligand to a flame-dried flask.
-
Add the anhydrous, degassed solvent and the base.
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor its progress.
-
Work-up and purification are performed as described in the general protocol.
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling of this compound.
Catalytic Cycles
Caption: Catalytic cycles of the palladium and copper co-catalyzed Sonogashira reaction.
References
Application Notes and Protocols for Surface Modification using 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromooct-1-yne is a bifunctional molecule that serves as a versatile building block for the surface modification of a wide range of materials. Its chemical structure, featuring a terminal alkyne group and a primary bromide, allows for sequential or orthogonal surface functionalization strategies. The terminal alkyne is readily available for "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the covalent attachment of various azide-modified molecules such as peptides, proteins, and small molecule drugs.[1][2] The bromide end can act as an initiator for surface-initiated controlled radical polymerizations, like Atom Transfer Radical Polymerization (SI-ATRP), allowing for the growth of polymer brushes with controlled thickness and functionality.[3][4] This dual reactivity makes this compound a powerful tool for creating multifunctional surfaces for applications in drug delivery, diagnostics, and materials science.[5]
This document provides detailed application notes and experimental protocols for the surface modification of common substrates—silicon/silica and gold—using this compound.
Key Applications
-
Biomolecule Immobilization: Covalently attach proteins, peptides, or nucleic acids to surfaces for applications in biosensors, immunoassays, and cell adhesion studies.
-
Drug Delivery: Functionalize surfaces of nanoparticles or other carrier materials with therapeutic agents for targeted drug delivery.
-
Antifouling Surfaces: Grafting of hydrophilic polymer brushes can create surfaces that resist non-specific protein adsorption and cell adhesion.
-
Controlled Surface Wettability: Tailor the hydrophobic or hydrophilic nature of a surface by attaching appropriate molecules or polymer brushes.
Surface Modification of Silicon/Silica Substrates
Silicon wafers and silica nanoparticles are commonly used substrates due to their well-defined surface chemistry, primarily the presence of hydroxyl (-OH) groups. These groups can be functionalized with this compound through a silanization reaction.
Protocol: Immobilization of this compound on Silicon/Silica
This protocol describes a two-step process: first, the surface is functionalized with an amine-terminated silane, followed by the reaction with this compound.
Materials:
-
Silicon wafers or silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Acetone, Methanol, Deionized (DI) water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Clean silicon wafers by sonicating in acetone, methanol, and DI water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface by treating with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with DI water and dry under a stream of nitrogen. This process generates a high density of hydroxyl groups on the surface.
-
-
Aminosilanization:
-
In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and hydroxylated substrates in the APTES solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Cure the aminosilanized substrates in an oven at 110°C for 30-60 minutes.
-
-
Attachment of this compound:
-
In an inert atmosphere, dissolve this compound (1.5 equivalents relative to the estimated surface amine groups) and TEA or DIPEA (2 equivalents) in anhydrous DCM.
-
Immerse the aminosilanized substrates in this solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature. The reaction involves the nucleophilic substitution of the bromide by the surface amine groups.
-
Remove the substrates and wash sequentially with DCM, ethanol, and DI water to remove unreacted reagents.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Characterization Data
| Parameter | Bare SiO₂ | APTES-Modified SiO₂ | This compound Modified SiO₂ |
| Water Contact Angle | < 10° | 50-70° | 75-85° |
| XPS (Atomic %) | Si, O | Si, O, C, N | Si, O, C, N, Br |
Note: The actual values may vary depending on the specific substrate and reaction conditions.
Surface Modification of Gold Substrates
Gold surfaces are typically modified using molecules containing a thiol (-SH) group, which forms a strong, self-assembled monolayer (SAM). To attach this compound, a thiol-containing linker is first synthesized.
Protocol: Immobilization of this compound on Gold
This protocol involves the synthesis of a custom thiol linker followed by the formation of a SAM on the gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Mercaptoundecanoic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM and ethanol
-
Ethanol
-
Nitrogen gas
Protocol:
-
Synthesis of Thiol-Linker-8-Bromooct-1-yne:
-
This step should be performed by a synthetic chemist. It involves the esterification of 11-mercaptoundecanoic acid with the alcohol derived from the hydrolysis of this compound, or a similar coupling strategy. A more straightforward approach is to react an amino-thiol with this compound. For example, reacting cysteamine with this compound in the presence of a base.
-
-
Gold Substrate Cleaning:
-
Clean the gold substrates by immersing them in a piranha solution for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse thoroughly with DI water and then with ethanol.
-
Dry the substrates under a stream of nitrogen.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of the synthesized thiol-linker-8-bromooct-1-yne in anhydrous ethanol.
-
Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Characterization Data
| Parameter | Bare Gold | This compound Modified Gold |
| Water Contact Angle | ~70-80° | ~80-90° |
| XPS (Atomic %) | Au | Au, C, S, Br, O |
Note: The actual values may vary depending on the specific linker used and the quality of the SAM.
Subsequent Surface Reactions
Once the surface is functionalized with this compound, the terminal alkyne and bromide groups are available for further reactions.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction is highly efficient for conjugating azide-modified molecules to the alkyne-functionalized surface.
Materials:
-
This compound functionalized substrate
-
Azide-modified molecule of interest (e.g., peptide, protein, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Appropriate buffer (e.g., PBS, HEPES)
-
DI water
Protocol:
-
Prepare the Click Reaction Cocktail:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in DI water), sodium ascorbate (e.g., 500 mM in DI water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, mix the azide-modified molecule in the chosen buffer.
-
Sequentially add the CuSO₄ solution, the TBTA solution, and finally the sodium ascorbate solution. A typical final concentration would be 1 mM CuSO₄, 5 mM TBTA, and 10 mM sodium ascorbate. The solution may turn a pale yellow/orange color.
-
-
Reaction with the Surface:
-
Place the this compound functionalized substrate in a suitable reaction vessel.
-
Add the click reaction cocktail to the substrate, ensuring the entire surface is covered.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Reaction times may need to be optimized depending on the azide-containing molecule.
-
After the reaction, remove the substrate and wash it extensively with the buffer, followed by DI water to remove the copper catalyst and unreacted molecules.
-
Dry the substrate under a stream of nitrogen.
-
Protocol: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The bromide end of the immobilized this compound can act as an initiator for the "grafting from" of polymer brushes.
Materials:
-
This compound functionalized substrate
-
Monomer (e.g., methyl methacrylate (MMA), oligo(ethylene glycol) methyl ether methacrylate (OEGMA))
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ligand (e.g., 2,2'-bipyridine (bpy), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))
-
Anhydrous solvent (e.g., toluene, anisole, DMF)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Prepare the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add the monomer, solvent, and ligand.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Add the Cu(I) halide catalyst to the degassed solution.
-
-
Initiate Polymerization from the Surface:
-
Place the this compound functionalized substrate in a separate Schlenk flask and purge with inert gas.
-
Using a cannula, transfer the polymerization solution to the flask containing the substrate.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time. The thickness of the polymer brush is dependent on the reaction time.
-
To stop the polymerization, remove the flask from the oil bath and expose the solution to air.
-
Remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for surface modification using this compound.
Caption: Simplified mechanism of CuAAC on a functionalized surface.
Caption: Simplified mechanism of SI-ATRP from a functionalized surface.
Quantitative Data Summary
| Modification Step | Parameter | Typical Value | Characterization Method |
| This compound on SiO₂ | Water Contact Angle | 75-85° | Goniometry |
| XPS Br 3d peak | Present | X-ray Photoelectron Spectroscopy | |
| This compound on Gold | Water Contact Angle | 80-90° | Goniometry |
| XPS Br 3d peak | Present | X-ray Photoelectron Spectroscopy | |
| CuAAC Reaction | Surface Coverage | Varies | XPS, Fluorescence Microscopy |
| Reaction Efficiency | High (>90%) | XPS, Ellipsometry | |
| SI-ATRP | Polymer Brush Thickness | 5-100 nm | Ellipsometry, AFM |
| Grafting Density | 0.1-0.7 chains/nm² | Calculated from thickness and MW |
Note: The grafting density (σ) can be calculated using the following formula: σ = (h * ρ * Nₐ) / Mₙ where:
-
h = dry polymer brush thickness (from ellipsometry)
-
ρ = bulk polymer density
-
Nₐ = Avogadro's number
-
Mₙ = number-average molecular weight of the polymer (determined from free polymer in solution)
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Functionalization of Polymers with 8-Bromooct-1-yne for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functionalized polymers derived from 8-Bromooct-1-yne, a versatile monomer for creating advanced drug delivery systems. The protocols detailed below leverage the dual functionality of the bromo and alkyne groups, enabling the creation of well-defined polymer architectures and subsequent conjugation with therapeutic agents and targeting moieties.
Introduction
This compound is a valuable building block in polymer chemistry, offering two distinct reactive sites for orthogonal functionalization. The terminal alkyne is amenable to highly efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the terminal bromide allows for nucleophilic substitution or other coupling reactions. This dual reactivity enables the synthesis of polymers with precisely controlled compositions and functionalities, making them ideal candidates for sophisticated drug delivery applications, including targeted therapy and stimuli-responsive release.
This document outlines the synthesis of a poly(this compound) precursor via Atom Transfer Radical Polymerization (ATRP), followed by post-polymerization modification to introduce desired functionalities. The resulting polymers can be designed to self-assemble into nanoparticles for drug encapsulation and targeted delivery to cancer cells, leveraging the enhanced permeability and retention (EPR) effect.[1][2]
Experimental Protocols
Synthesis of Poly(this compound) via Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).[3] This method is well-suited for monomers with functional groups that might be sensitive to other polymerization techniques.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
Procedure:
-
To a dried Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Add anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) to the flask and stir until a homogeneous green solution is formed.
-
Add this compound (1.89 g, 10 mmol) to the catalyst solution.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
While the solution is frozen, add the initiator, Ethyl α-bromoisobutyrate (14.6 µL, 0.1 mmol).
-
Place the sealed flask in a preheated oil bath at 90 °C and stir for 4 hours.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Dilute the polymer solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Collect the white polymer by filtration and dry under vacuum at 40 °C overnight.
Characterization: The resulting poly(this compound) should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). 1H NMR spectroscopy should be used to confirm the polymer structure.
| Parameter | Expected Value |
| Mn ( g/mol ) | 10,000 - 20,000 |
| PDI (Mw/Mn) | 1.1 - 1.3 |
| Yield (%) | 85 - 95 |
Table 1: Expected characteristics of poly(this compound) synthesized by ATRP. These are typical values and may vary based on specific reaction conditions.
Post-Polymerization Modification: Azide Functionalization
The bromo end-groups of the poly(this compound) can be converted to azide groups, which are then available for "click" chemistry with alkyne-containing molecules.
Materials:
-
Poly(this compound)
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve poly(this compound) (1 g) in DMF (20 mL) in a round-bottom flask.
-
Add a 10-fold molar excess of sodium azide relative to the bromine content of the polymer.
-
Stir the reaction mixture at 60 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum.
Characterization: Successful conversion of the bromide to an azide can be confirmed by the appearance of a characteristic azide peak around 2100 cm-1 in the FTIR spectrum and by 1H NMR spectroscopy.
Functionalization with a Targeting Ligand and Drug via Click Chemistry
The azide-functionalized polymer can be subsequently modified with a targeting ligand (e.g., folic acid for cancer cell targeting) and a therapeutic drug that has been modified to contain an alkyne group. This is achieved through the highly efficient CuAAC "click" reaction.[4][5]
Materials:
-
Azide-functionalized poly(this compound)
-
Alkyne-modified folic acid
-
Alkyne-modified doxorubicin (or other drug)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMF/water solvent mixture
Procedure:
-
Dissolve the azide-functionalized polymer in a DMF/water mixture.
-
Add the alkyne-modified folic acid and alkyne-modified drug to the solution.
-
In a separate vial, prepare a solution of CuSO4 and THPTA in water.
-
Add the CuSO4/THPTA solution to the polymer mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the functionalized polymer by dialysis against deionized water to remove the catalyst and unreacted small molecules.
-
Lyophilize the purified polymer to obtain the final product.
| Analyte | Method | Expected Outcome |
| Functionalization efficiency | 1H NMR, UV-Vis | >90% conversion of azide groups |
| Drug Loading Content (%) | UV-Vis Spectroscopy | 5-15% (w/w) |
| Nanoparticle Size | Dynamic Light Scattering (DLS) | 100-200 nm |
| Zeta Potential | DLS | -10 to -25 mV |
Table 2: Characterization of the final drug-loaded polymeric nanoparticles.
Visualization of Experimental Workflow and Drug Delivery Mechanism
The following diagrams illustrate the key processes involved in the synthesis and application of the functionalized polymers.
Application in Cancer Therapy
The functionalized poly(this compound) nanoparticles are designed for targeted cancer therapy. The folic acid ligands on the nanoparticle surface bind to folate receptors, which are often overexpressed on the surface of various cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the nanoparticles into the cancer cells.
Once inside the acidic environment of the endosomes (pH ~5.5-6.0), polymers designed with pH-sensitive linkers can undergo hydrolysis, triggering the release of the encapsulated anticancer drug (e.g., doxorubicin). The released drug can then exert its cytotoxic effects, for instance, by intercalating with DNA and inducing apoptosis in the cancer cell. This targeted and stimuli-responsive drug delivery approach aims to enhance the therapeutic efficacy while minimizing systemic toxicity and side effects associated with conventional chemotherapy.
Conclusion
The synthesis of functionalized polymers from this compound offers a versatile platform for the development of advanced drug delivery systems. The ability to precisely control the polymer architecture and introduce a variety of functional groups through post-polymerization modification allows for the creation of targeted and stimuli-responsive nanoparticles. The protocols and concepts outlined in these application notes provide a foundation for researchers and drug development professionals to explore and optimize these promising materials for next-generation cancer therapies.
References
Application Notes and Protocols for Bioconjugation Utilizing 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromooct-1-yne is a versatile bifunctional linker that is increasingly utilized in the field of bioconjugation for the development of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other labeled proteins. Its structure comprises a terminal alkyne group and a terminal bromoalkane, enabling a two-step, orthogonal conjugation strategy. The alkyne moiety serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. The bromo group acts as an electrophile for the alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine, forming a stable thioether bond. This dual reactivity allows for the precise and controlled linkage of biomolecules to a wide range of payloads, including cytotoxic drugs, imaging agents, and functionalized polymers.
These application notes provide a comprehensive overview of the techniques and protocols for employing this compound in bioconjugation workflows.
Core Applications
The unique properties of this compound make it a valuable tool in several key areas of bioconjugation:
-
Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, this compound can be used to connect a cytotoxic payload to a monoclonal antibody. This is typically achieved by first reacting the bromo- end of the linker with a native or engineered cysteine residue on the antibody. Subsequently, an azide-modified drug molecule is attached to the alkyne handle via CuAAC.
-
PROTAC Development: this compound is an effective linker for synthesizing PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The "click" reaction provides a robust method for conjugating the target protein ligand to the E3 ubiquitin ligase ligand.
-
Protein Labeling and Imaging: Fluorophores, biotin, or other imaging agents functionalized with an azide group can be readily attached to proteins that have been pre-modified with this compound. This enables a wide range of applications in cellular imaging and protein tracking.
-
Immobilization of Biomolecules: The bifunctional nature of this compound allows for the covalent attachment of biomolecules to solid supports, such as beads or surfaces, which can be useful for affinity purification, enzymatic assays, and other applications.
Data Presentation: Reaction Parameters
While specific yields and reaction times are highly dependent on the specific biomolecule and payload, the following table summarizes typical reaction conditions for the two key steps in a bioconjugation workflow using this compound.
| Parameter | Cysteine Alkylation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Protein (with Cys residue), this compound | Alkyne-modified protein, Azide-modified payload |
| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent (e.g., DMSO, DMF) | Aqueous buffer or a mixture of water and organic solvents (e.g., t-butanol, DMSO) |
| pH | 7.0 - 8.5 | 7.0 - 8.0 |
| Temperature | 25 - 37 °C | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 12 hours |
| Reagents | Reducing agent (e.g., TCEP) to reduce disulfide bonds if necessary | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), Copper-chelating ligand (e.g., THPTA, TBTA) |
| Typical Molar Excess of Linker/Payload | 5 - 20 equivalents of this compound | 2 - 10 equivalents of azide-payload |
| Typical Yield | > 90% (for accessible cysteines) | > 95% |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with an Azide-Containing Fluorophore
This protocol describes the modification of a protein containing an accessible cysteine residue with this compound, followed by the attachment of an azide-functionalized fluorescent dye via CuAAC.
Materials:
-
Protein with an accessible cysteine residue (e.g., BSA)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PD-10 desalting columns
Step 1: Cysteine Alkylation with this compound
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 5-10 mg/mL. If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate at 37°C for 1 hour to reduce the disulfide bond.
-
Linker Addition: Prepare a 100 mM stock solution of this compound in DMSO. Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4 hours or at 4°C overnight.
-
Purification: Remove the excess this compound by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. Collect the protein-containing fractions.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click-Chemistry Reagents:
-
Prepare a 10 mM stock solution of the azide-functionalized fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
To the alkyne-modified protein solution from Step 1, add the azide-fluorophore to a final concentration that is a 5-fold molar excess relative to the protein.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst solution to the protein-fluorophore mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess reagents using a PD-10 desalting column equilibrated with PBS.
-
Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy and SDS-PAGE analysis.
Visualization of Experimental Workflow and Reaction Scheme
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Chemical scheme of the two-step bioconjugation.
Conclusion
This compound is a powerful and versatile tool for the synthesis of well-defined bioconjugates. The orthogonal reactivity of its terminal bromo and alkyne functionalities allows for a robust, two-step conjugation strategy. The protocols provided herein offer a solid foundation for researchers to utilize this reagent in a variety of applications, from the development of targeted therapeutics to the creation of advanced molecular probes for biological research. The efficiency and specificity of the reactions involved make this compound an excellent choice for the precise construction of complex biomolecular systems.
References
8-Bromooct-1-yne: A Versatile Linker for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromooct-1-yne is a valuable bifunctional linker in organic synthesis, featuring a terminal alkyne and a primary alkyl bromide. This orthogonal arrangement of reactive groups allows for sequential and selective modifications, making it an ideal building block for the construction of complex molecular architectures. Its eight-carbon chain provides spatial separation between conjugated moieties, a critical feature in the design of bioactive molecules and functional materials. These application notes provide an overview of the key applications of this compound, accompanied by detailed experimental protocols for its use in Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, and the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent probes.
Key Applications
The dual functionality of this compound is exploited in a variety of synthetic transformations to construct intricate molecular frameworks. Key applications include:
-
Cross-Coupling Reactions: The terminal alkyne readily participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
-
Click Chemistry: The alkyne moiety is a key component in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings.[1]
-
PROTAC Linkers: In medicinal chemistry, the linear chain of this compound is utilized as a linker to connect a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand in the synthesis of PROTACs. The linker's length and composition are critical for the efficacy of the resulting PROTAC.[2][3]
-
Synthesis of Fluorescent Probes: The alkyne group can be coupled with fluorescent dyes, while the bromide allows for conjugation to biomolecules or other substrates, enabling the creation of targeted fluorescent probes for imaging applications.
-
Surface Modification: The alkyne or bromide can be used to anchor molecules to surfaces, allowing for the functionalization of materials.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃Br | [4] |
| Molecular Weight | 189.09 g/mol | [4] |
| Boiling Point | 201.5±23.0 °C (Predicted) | |
| Density | 1.200±0.06 g/cm³ (Predicted) | |
| LogP | 2.965 | |
| CAS Number | 81216-13-9 |
Experimental Protocols
Sonogashira Coupling of this compound with an Aryl Halide
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Reaction Scheme:
Experimental Workflow Diagram:
Experimental workflow for the Sonogashira coupling reaction.
Detailed Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Add anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide, 10 mL) followed by triethylamine (Et₃N, 2.0 mmol, 2.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Representative Data (for a similar reaction):
The following table summarizes representative quantitative data for a Sonogashira coupling reaction between a terminal alkyne and an aryl iodide. Actual yields and spectroscopic data will vary depending on the specific substrates and reaction conditions.
| Parameter | Value | Reference |
| Yield | 70-90% | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.30 (m, Ar-H), 2.45 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 2.20 (t, J = 7.0 Hz, 2H, -CH₂-Br), 1.95-1.25 (m, 8H, alkyl chain) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 132-128 (Ar-C), 91.0 (-C≡C-Ar), 80.5 (Br-(CH₂)₆-C≡C-), 33.5 (-CH₂-Br), 32.5, 28.5, 28.0, 27.5, 19.5 (alkyl chain) | |
| MS (ESI) | m/z calculated for C₁₄H₁₇Br [M+H]⁺, found [M+H]⁺ |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. This "click" reaction is widely used in bioconjugation, drug discovery, and materials science.
Reaction Scheme:
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Purification of 8-Bromooct-1-yne Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromooct-1-yne is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkyne and a primary alkyl bromide. These orthogonal reactive sites make it a versatile building block for the synthesis of more complex molecules, including applications in "click" chemistry and as a linker in proteolysis-targeting chimeras (PROTACs). The purity of this compound is critical for the success of subsequent reactions, as common impurities can interfere with catalytic cycles, reduce yields, and complicate the purification of downstream products. This document provides detailed protocols for the purification of this compound from common synthetic routes.
Common Synthetic Pathways and Associated Impurities
The choice of purification strategy is intrinsically linked to the synthetic route employed and the likely impurities. Three common methods for synthesizing this compound are outlined below, along with their primary byproducts.[1]
-
Appel Reaction of 7-Octyn-1-ol: This method utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert the terminal alcohol to the corresponding bromide.
-
Primary Impurities: Triphenylphosphine oxide (TPPO), unreacted 7-octyn-1-ol, and residual brominating agents.
-
-
Nucleophilic Substitution of 7-Octyne-1-yl Tosylate: This two-step process involves the tosylation of 7-octyn-1-ol followed by substitution with a bromide salt, such as lithium bromide (LiBr).
-
Primary Impurities: Unreacted 7-octyne-1-yl tosylate and residual tosylating agents or salts.
-
-
Alkylation of Acetylide with 1,6-Dibromohexane: This route involves the reaction of an acetylide source with an excess of 1,6-dibromohexane.
-
Primary Impurities: Unreacted 1,6-dibromohexane and the dialkylated byproduct, 1,16-dibromohexadeca-8-yne.
-
Diagram 1: Synthetic Pathways to this compound
Caption: Common synthetic routes to crude this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃Br[1] |
| Molecular Weight | 189.09 g/mol [2] |
| Boiling Point | 201.5 ± 23.0 °C (Predicted)[1] |
| Density | 1.200 ± 0.06 g/cm³ (Predicted)[1] |
| Appearance | Liquid |
| CAS Number | 81216-13-9 |
Table 2: Representative Purification Outcomes for this compound
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Notes |
| Flash Column Chromatography | ~85% | >98% | 75-90% | Effective for removing polar impurities like TPPO and unreacted alcohols/tosylates. |
| Vacuum Distillation | ~90% | >99% | 60-80% | Best for removing non-volatile or very high-boiling impurities and for larger scale purification. |
| Aqueous Workup & Extraction | Variable | ~80-90% | >95% | A necessary preliminary step to remove water-soluble byproducts and reagents. |
Experimental Protocols
Diagram 2: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Protocol 1: Aqueous Workup and Extraction (Preliminary Purification)
This protocol is the first step for all synthetic routes to remove the bulk of water-soluble impurities.
-
Quenching: Quench the reaction mixture by slowly adding it to a separatory funnel containing deionized water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. This helps to remove residual water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for removing polar impurities such as triphenylphosphine oxide (TPPO) and unreacted starting materials.
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity to 2-5% ethyl acetate in hexanes. The optimal eluent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the non-polar solvent (hexanes) and gradually increase the polarity as determined by TLC analysis.
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Purification by Vacuum Distillation
This method is suitable for larger-scale purifications and for removing non-volatile or very high-boiling impurities.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.
-
Use a vacuum pump capable of reaching the required pressure.
-
-
Distillation Conditions:
-
Based on the predicted boiling point of 201.5 °C at atmospheric pressure, the boiling point under vacuum will be significantly lower. A precise temperature and pressure should be determined experimentally, but a starting point could be in the range of 70-90 °C at approximately 1-5 mmHg.
-
-
Procedure:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at a constant temperature.
-
-
Product Collection:
-
Collect the purified this compound in a pre-weighed receiving flask.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
-
Characterization of Purified this compound
The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~3.4 (t, 2H, -CH₂Br), ~2.2 (dt, 2H, -C≡C-CH₂-), ~1.9 (t, 1H, -C≡CH), ~1.8-1.9 (m, 2H), ~1.4-1.6 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~84.5 (-C≡CH), ~68.1 (-C≡CH), ~33.5 (-CH₂Br), ~32.2, ~28.0, ~27.8, ~25.5, ~18.2.
-
IR (neat): Characteristic peaks (cm⁻¹): ~3310 (≡C-H stretch), ~2940 and ~2860 (C-H stretch), ~2120 (C≡C stretch), ~640 (C-Br stretch).
Diagram 3: Logic for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
The successful purification of this compound is essential for its effective use in subsequent synthetic transformations. A preliminary aqueous workup followed by either flash column chromatography or vacuum distillation are robust methods for obtaining high-purity material. The choice between chromatography and distillation will depend on the nature of the impurities, the scale of the reaction, and the available equipment. Proper characterization of the final product is a critical final step to ensure its identity and purity.
References
Application Notes and Protocols for Monitoring 8-Bromooct-1-yne Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Bromooct-1-yne is a valuable bifunctional reagent in organic synthesis, featuring a terminal alkyne and a primary alkyl bromide.[1][2] This structure allows for orthogonal reactivity, making it a versatile building block for synthesizing complex molecules, including pharmaceuticals and bioconjugates. The terminal alkyne can participate in reactions such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the alkyl bromide is amenable to nucleophilic substitution.[2][3][4] Accurate and efficient monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity.
This document provides detailed application notes and protocols for monitoring common reactions of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Application Note 1: Monitoring Sonogashira Coupling of this compound with an Aryl Halide via GC-MS
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Monitoring this reaction is essential to track the consumption of starting materials and the formation of the desired product.
Reaction Scheme:
Workflow for GC-MS Monitoring of Sonogashira Coupling
Caption: Workflow for monitoring a Sonogashira reaction using GC-MS.
Quantitative Data Summary
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 8.5 | 188/190 (M+), 109, 67, 41 |
| Iodobenzene (Example) | 6.2 | 204 (M+), 127, 77 |
| Coupled Product | 12.1 | 264/266 (M+), 185, 129, 77 |
| Internal Standard (e.g., Dodecane) | 10.3 | 170 (M+), 85, 71, 57, 43 |
Experimental Protocol: GC-MS Analysis
-
Reaction Sampling:
-
At specified time points (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.
-
-
Sample Preparation:
-
Immediately quench the aliquot in a vial containing 1 mL of a saturated aqueous ammonium chloride solution.
-
Add 1 mL of diethyl ether and vortex thoroughly to extract the organic components.
-
Transfer the organic layer to a new vial.
-
Add a known amount of an internal standard (e.g., dodecane) to the extracted sample.
-
Dilute the sample to an appropriate concentration for GC-MS analysis (e.g., 1:100 with diethyl ether).
-
-
GC-MS Instrument Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peaks corresponding to starting materials, product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each component.
-
Calculate the relative response factor for the product versus the internal standard.
-
Plot the concentration or relative abundance of reactants and product over time to determine reaction completion.
-
Application Note 2: Real-Time Monitoring of a CuAAC "Click" Reaction via ¹H NMR Spectroscopy
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction to form a 1,4-disubstituted 1,2,3-triazole. NMR spectroscopy is an excellent tool for monitoring this reaction, as the chemical shifts of the alkyne and the newly formed triazole protons are distinct.
Reaction Scheme:
Workflow for ¹H NMR Reaction Monitoring
Caption: Workflow for monitoring a CuAAC reaction using ¹H NMR.
Quantitative Data Summary
The reaction progress is monitored by integrating the signal of the terminal alkyne proton of this compound and the signal of the new triazole proton. The conversion is calculated from the relative integrals of these two signals.
| Proton | Compound | Chemical Shift (δ, ppm) | Multiplicity |
| ≡C-H | This compound | ~2.0 | Triplet (t) |
| Triazole-H | Product | ~7.5 - 8.0 | Singlet (s) |
| -CH₂-Br | This compound & Product | ~3.4 | Triplet (t) |
Note: Chemical shifts are approximate and can vary based on the solvent and the 'R' group of the azide.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
In an NMR tube, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a deuterated solvent (e.g., 0.6 mL CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) for δ=0 reference, or mesitylene for quantitative analysis).
-
Acquire a preliminary ¹H NMR spectrum (t=0) to record the initial state.
-
-
Reaction Initiation and Monitoring:
-
Add the Cu(I) catalyst (e.g., a solution of CuI or freshly prepared from CuSO₄/sodium ascorbate) to the NMR tube.
-
Quickly place the tube in the NMR spectrometer.
-
Acquire spectra at regular intervals (e.g., every 5-10 minutes) until the alkyne proton signal disappears. Modern spectrometers can be programmed for automated acquisition.
-
-
Data Analysis:
-
Process each spectrum (phasing, baseline correction).
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00) or the solvent residual peak.
-
Integrate the characteristic signal for the alkyne proton of the starting material (δ ~2.0 ppm).
-
Integrate the characteristic signal for the triazole proton of the product (δ ~7.5-8.0 ppm).
-
Calculate the percent conversion at each time point using the formula: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
Application Note 3: Tracking Reaction Progress by FTIR Spectroscopy
FTIR spectroscopy is a rapid and effective method for monitoring reactions involving alkynes by tracking the disappearance of their characteristic vibrational bands. For this compound, the key absorptions are the ≡C-H stretch and the C≡C stretch. This method is particularly useful for quickly checking reaction completion.
Workflow for FTIR Reaction Monitoring
Caption: Workflow for monitoring an alkyne reaction using FTIR.
Characteristic IR Absorptions
The disappearance of the two characteristic alkyne peaks indicates the consumption of this compound.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H | Stretch | ~3300 | Strong, Sharp |
| C≡C | Stretch | ~2120 | Weak to Medium, Sharp |
Reference data from multiple sources.
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Initial Scan (t=0):
-
Before initiating the reaction, place a small drop of the starting reaction mixture onto the crystal of an ATR-FTIR spectrometer.
-
Acquire a background spectrum (if needed) and then the sample spectrum.
-
Record the initial spectrum, noting the strong ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹.
-
-
Reaction Monitoring:
-
Start the chemical reaction.
-
At regular intervals, withdraw a small aliquot and apply it to the cleaned ATR crystal.
-
Acquire the spectrum. For volatile solvents, analysis must be performed quickly.
-
Alternatively, for reactions compatible with in-situ monitoring, an ATR probe can be inserted directly into the reaction vessel.
-
-
Data Analysis:
-
Overlay the spectra collected at different time points.
-
Monitor the decrease in the intensity of the peaks at ~3300 cm⁻¹ and ~2120 cm⁻¹.
-
The reaction is considered complete when these peaks are no longer observable above the baseline noise.
-
Concurrently, the appearance of new peaks corresponding to the product may also be monitored (e.g., triazole ring vibrations).
-
References
Application Notes and Protocols: 8-Bromooct-1-yne in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 8-bromooct-1-yne in the synthesis of various heterocyclic compounds. This versatile reagent serves as a valuable building block for constructing nitrogen, oxygen, and sulfur-containing cyclic systems, which are prevalent scaffolds in medicinal chemistry and drug discovery. The bifunctional nature of this compound, possessing both a terminal alkyne and a primary bromide, allows for a range of synthetic strategies, including nucleophilic substitution followed by intramolecular cyclization, and Sonogashira coupling followed by cyclization.
Synthesis of Nitrogen-Containing Heterocycles: Substituted Piperidines
The synthesis of substituted piperidines, a crucial motif in many pharmaceuticals, can be achieved from this compound through a two-step sequence involving nucleophilic substitution with a primary amine followed by intramolecular cyclization of the resulting secondary amine.
A general strategy involves the initial reaction of this compound with a primary amine to afford the corresponding N-substituted oct-7-yn-1-amine. Subsequent intramolecular cyclization of this intermediate, often catalyzed by a transition metal, yields the desired 2-substituted piperidine derivative.
General Workflow for Piperidine Synthesis
Figure 1. General workflow for the synthesis of 2-substituted piperidines from this compound.
Protocol 1: Synthesis of N-Benzyl-2-(hex-5-yn-1-yl)piperidine
This protocol describes a representative procedure for the synthesis of an N-benzyl substituted piperidine derivative.
Step 1: Synthesis of N-Benzyl-oct-7-yn-1-amine
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 189.09 g/mol | 1.00 g | 5.29 |
| Benzylamine | 107.15 g/mol | 1.13 g (1.1 mL) | 10.6 |
| Potassium Carbonate | 138.21 g/mol | 1.46 g | 10.6 |
| Acetonitrile | - | 20 mL | - |
Methodology:
-
To a stirred solution of this compound (1.00 g, 5.29 mmol) in acetonitrile (20 mL) in a round-bottom flask, add benzylamine (1.13 g, 10.6 mmol) and potassium carbonate (1.46 g, 10.6 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-oct-7-yn-1-amine.
Step 2: Intramolecular Cyclization to N-Benzyl-2-(hex-5-yn-1-yl)piperidine
| Reagent/Catalyst | Molecular Weight | Amount | Moles (mmol) |
| N-Benzyl-oct-7-yn-1-amine | 215.34 g/mol | 1.00 g | 4.64 |
| Palladium(II) Acetate | 224.50 g/mol | 52 mg | 0.23 |
| Triphenylphosphine | 262.29 g/mol | 122 mg | 0.46 |
| Triethylamine | 101.19 g/mol | 1.41 g (1.94 mL) | 13.9 |
| Acetonitrile | - | 20 mL | - |
Methodology:
-
In a sealed tube, dissolve N-benzyl-oct-7-yn-1-amine (1.00 g, 4.64 mmol) in acetonitrile (20 mL).
-
Add palladium(II) acetate (52 mg, 0.23 mmol), triphenylphosphine (122 mg, 0.46 mmol), and triethylamine (1.41 g, 13.9 mmol).
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-2-(hex-5-yn-1-yl)piperidine.
| Product | Expected Yield |
| N-Benzyl-2-(hex-5-yn-1-yl)piperidine | 60-75% (over two steps) |
Synthesis of Oxygen-Containing Heterocycles: Substituted Tetrahydrofurans
This compound can be converted to substituted tetrahydrofurans through an initial conversion to the corresponding alcohol, oct-7-yn-1-ol, followed by an intramolecular hydroalkoxylation reaction.
General Workflow for Tetrahydrofuran Synthesis
Figure 2. General workflow for the synthesis of a substituted tetrahydrofuran from this compound.
Protocol 2: Synthesis of 2-(Hex-5-yn-1-yl)tetrahydrofuran
This protocol outlines a representative procedure for the synthesis of a substituted tetrahydrofuran derivative.
Step 1: Synthesis of Oct-7-yn-1-ol
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 189.09 g/mol | 2.00 g | 10.6 |
| Sodium Acetate | 82.03 g/mol | 1.30 g | 15.8 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Water | - | 2 mL | - |
| Sodium Hydroxide | 40.00 g/mol | 0.85 g | 21.2 |
| Methanol | - | 15 mL | - |
Methodology:
-
Dissolve this compound (2.00 g, 10.6 mmol) and sodium acetate (1.30 g, 15.8 mmol) in a mixture of DMF (20 mL) and water (2 mL).
-
Heat the mixture to 100 °C for 6 hours.
-
Cool the reaction mixture, add water (50 mL), and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude acetate.
-
Dissolve the crude acetate in methanol (15 mL) and add a solution of sodium hydroxide (0.85 g, 21.2 mmol) in water (5 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with 1 M HCl and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford oct-7-yn-1-ol.
Step 2: Intramolecular Hydroalkoxylation to 2-(Hex-5-yn-1-yl)tetrahydrofuran
| Reagent/Catalyst | Molecular Weight | Amount | Moles (mmol) |
| Oct-7-yn-1-ol | 126.20 g/mol | 1.00 g | 7.92 |
| (Ph3P)AuCl | 494.79 g/mol | 196 mg | 0.40 |
| AgOTf | 256.94 g/mol | 102 mg | 0.40 |
| Dichloromethane | - | 40 mL | - |
Methodology:
-
To a solution of oct-7-yn-1-ol (1.00 g, 7.92 mmol) in dichloromethane (40 mL) under an inert atmosphere, add (Ph3P)AuCl (196 mg, 0.40 mmol) and AgOTf (102 mg, 0.40 mmol).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-(hex-5-yn-1-yl)tetrahydrofuran.
| Product | Expected Yield |
| 2-(Hex-5-yn-1-yl)tetrahydrofuran | 70-85% (from oct-7-yn-1-ol) |
Synthesis of Sulfur-Containing Heterocycles: Substituted Thiolanes
The synthesis of substituted thiolanes (tetrahydrothiophenes) from this compound can be accomplished via conversion to the corresponding thiol followed by an intramolecular thiol-yne cyclization.
General Workflow for Thiolane Synthesis
Figure 3. General workflow for the synthesis of a substituted thiolane from this compound.
Protocol 3: Synthesis of 2-(Hex-5-yn-1-yl)thiolane
This protocol provides a representative procedure for the synthesis of a substituted thiolane.
Step 1: Synthesis of Oct-7-yne-1-thiol
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 189.09 g/mol | 2.00 g | 10.6 |
| Thiourea | 76.12 g/mol | 0.89 g | 11.7 |
| Ethanol | - | 25 mL | - |
| Sodium Hydroxide | 40.00 g/mol | 1.27 g | 31.8 |
| Water | - | 10 mL | - |
Methodology:
-
In a round-bottom flask, dissolve this compound (2.00 g, 10.6 mmol) and thiourea (0.89 g, 11.7 mmol) in ethanol (25 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (1.27 g, 31.8 mmol) in water (10 mL).
-
Heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction to room temperature and acidify with 2 M HCl.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).
-
The crude oct-7-yne-1-thiol is often used in the next step without further purification.
Step 2: Radical Intramolecular Thiol-yne Cyclization
| Reagent/Catalyst | Molecular Weight | Amount | Moles (mmol) |
| Crude Oct-7-yne-1-thiol | 142.26 g/mol | ~1.5 g | ~10.6 |
| Azobisisobutyronitrile (AIBN) | 164.21 g/mol | 174 mg | 1.06 |
| Toluene | - | 50 mL | - |
Methodology:
-
Dissolve the crude oct-7-yne-1-thiol (~1.5 g, ~10.6 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add AIBN (174 mg, 1.06 mmol) to the solution.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to afford 2-(hex-5-yn-1-yl)thiolane.
| Product | Expected Yield |
| 2-(Hex-5-yn-1-yl)thiolane | 50-65% (over two steps) |
Disclaimer: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
common side reactions with 8-Bromooct-1-yne and how to avoid them
Welcome to the Technical Support Center for 8-Bromooct-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile bifunctional reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions involving this compound stem from its two reactive functional groups: the terminal alkyne and the primary alkyl bromide. For the alkyne, the most common side reaction is oxidative homocoupling (Glaser coupling), particularly in copper-catalyzed reactions like the Sonogashira coupling.[1][2] This results in the formation of a symmetrical diyne byproduct. For the alkyl bromide, potential side reactions include elimination competing with the desired nucleophilic substitution , especially in the presence of strong, bulky bases.[3][4]
Q2: How can I minimize the formation of the homocoupled diyne byproduct in Sonogashira reactions?
A2: Minimizing homocoupling is crucial for achieving high yields of the desired cross-coupled product. Key strategies include:
-
Rigorous exclusion of oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.[2] It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use of a reducing agent: In copper-catalyzed reactions, adding a reducing agent like sodium ascorbate helps to maintain copper in its active Cu(I) state, thereby suppressing the oxidative pathway.
-
Employing copper-free protocols: The most direct way to avoid copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol. These methods often utilize specific palladium catalysts and ligands that are effective without a copper co-catalyst.
-
Slow addition of the alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use of protecting groups: Protecting the terminal alkyne with a removable group, such as a trialkylsilyl group, can prevent homocoupling. However, this adds extra steps to the synthetic sequence for protection and deprotection.
Q3: When performing a nucleophilic substitution on the alkyl bromide, how can I favor substitution over elimination?
A3: The competition between nucleophilic substitution (SN2) and elimination (E2) is influenced by the nature of the nucleophile/base and the reaction conditions. To favor substitution:
-
Choose a good nucleophile that is a weak base: For example, azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are excellent nucleophiles but relatively weak bases.
-
Avoid strong, bulky bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), strongly favor elimination by abstracting a proton from the carbon adjacent to the bromide.
-
Use a polar aprotic solvent: Solvents like DMSO, DMF, and acetone are known to accelerate SN2 reactions.
Q4: Is intramolecular cyclization a significant concern with this compound?
A4: Intramolecular cyclization, where the acetylide formed from the terminal alkyne attacks the alkyl bromide within the same molecule, is generally not a major side reaction under typical cross-coupling conditions. The formation of the resulting eight-membered ring is entropically disfavored compared to intermolecular reactions. While possible under specific conditions, it is not a common issue in most applications of this compound.
Troubleshooting Guides
Issue 1: Low Yield of Sonogashira Coupling Product and a Major High-Molecular-Weight Byproduct
Symptoms:
-
TLC analysis shows a major non-polar byproduct.
-
Mass spectrometry of the crude product indicates a mass corresponding to the dimer of this compound.
-
The desired product is obtained in low yield.
Cause: This is a classic case of oxidative homocoupling (Glaser coupling) of this compound.
Solutions:
| Mitigation Strategy | Experimental Action | Expected Outcome |
| Deoxygenation | Rigorously degas all solvents and reagents with an inert gas (argon or nitrogen) prior to use. Maintain a positive pressure of inert gas throughout the reaction. | Reduced formation of the homocoupled byproduct, leading to a higher yield of the desired cross-coupled product. |
| Copper-Free Protocol | Switch to a copper-free Sonogashira protocol. This typically involves using a specific palladium catalyst and ligand system in the absence of a copper(I) salt. | Elimination of the primary pathway for homocoupling, resulting in a cleaner reaction profile and improved yield. |
| Use of a Reducing Agent | In copper-catalyzed reactions, add a stoichiometric amount of a reducing agent like sodium ascorbate. | Maintains copper in the Cu(I) oxidation state, suppressing the oxidative homocoupling pathway. |
| Slow Addition | Add this compound to the reaction mixture dropwise over an extended period using a syringe pump. | Keeps the instantaneous concentration of the terminal alkyne low, disfavoring the bimolecular homocoupling reaction. |
Troubleshooting Workflow for Low-Yielding Sonogashira Reactions
Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.
Issue 2: Competing Elimination During Nucleophilic Substitution
Symptoms:
-
Formation of oct-1-en-7-yne or other elimination byproducts.
-
Low yield of the desired substitution product.
Cause: The nucleophile is acting as a base, causing E2 elimination to compete with the desired SN2 reaction.
Solutions:
| Mitigation Strategy | Experimental Action | Expected Outcome |
| Nucleophile Choice | Use a nucleophile that is a weak base, such as N₃⁻, CN⁻, or I⁻. | Favors the SN2 pathway over E2 elimination. |
| Avoid Bulky Bases | Avoid sterically hindered bases like potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA). | Minimizes the rate of elimination, thereby increasing the yield of the substitution product. |
| Solvent Selection | Use a polar aprotic solvent such as DMSO, DMF, or acetone. | Increases the rate of the SN2 reaction relative to the E2 reaction. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures generally favor substitution over elimination. |
Competing Reaction Pathways for this compound
Caption: Competing reaction pathways for this compound.
Data Presentation
Table 1: Representative Yields in Sonogashira Coupling of this compound
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4 | ~85 | ~10-15 |
| 2 | Bromobenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 8 | ~75 | ~15-20 |
| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 50 | 6 | ~90 | ~5-10 |
| 4 | Iodobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 80 | 12 | >95 | <5 |
| 5 | Bromobenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | >90 | <5 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity. Entries 4 and 5 represent copper-free conditions.
Table 2: Representative Yields in Nucleophilic Substitution of this compound
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Substitution Product Yield (%) | Elimination Byproduct (%) |
| 1 | NaN₃ | DMF | 60 | 4 | >95 | <5 |
| 2 | KCN | DMSO | 50 | 6 | >90 | <10 |
| 3 | NaI | Acetone | 50 | 12 | ~90 | <10 |
| 4 | KOtBu | THF | 25 | 2 | <10 | >90 |
| 5 | DBU | CH₃CN | 80 | 8 | <20 | >80 |
Note: Yields are approximate and illustrate the general trend of reactivity.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Copper(I) Co-catalyst
Objective: To synthesize 8-(phenylethynyl)oct-1-yne from this compound and phenylacetylene using a standard palladium-copper co-catalyst system.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Add anhydrous, degassed THF, followed by triethylamine (2.0 equivalents).
-
Add iodobenzene (1.0 equivalent) to the reaction mixture.
-
Slowly add this compound (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Standard Sonogashira Coupling
Caption: Experimental workflow for a standard Sonogashira coupling reaction.
Protocol 2: Copper-Free Sonogashira Coupling
Objective: To synthesize 8-(phenylethynyl)oct-1-yne from this compound and phenylacetylene using a copper-free protocol to avoid homocoupling.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous, degassed dioxane and K₂CO₃ (2.0 equivalents).
-
Add bromobenzene (1.0 equivalent) and this compound (1.5 equivalents).
-
Seal the tube and heat the reaction to 80 °C, monitoring its progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow for Copper-Free Sonogashira Coupling
Caption: Experimental workflow for a copper-free Sonogashira coupling.
Protocol 3: Nucleophilic Substitution with Sodium Azide
Objective: To synthesize 8-azidooct-1-yne from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary.
Experimental Workflow for Nucleophilic Substitution
Caption: Experimental workflow for a nucleophilic substitution reaction.
References
Technical Support Center: 8-Bromooct-1-yne Click Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Bromooct-1-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is not working or giving a very low yield. What are the common causes?
Several factors can contribute to low or no product formation in a click reaction. The most common issues include:
-
Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.
-
Poor Quality or Degradation of Reagents: The purity of this compound, the azide coupling partner, and other reagents is crucial. Azides, in particular, can be sensitive to long-term storage.
-
Inappropriate Solvent or Low Reagent Concentration: The choice of solvent can significantly impact the reaction. Reactions are also concentration-dependent and may fail if the reactants are too dilute.[1]
-
Presence of Inhibitors in the Reaction Mixture: Certain functional groups or impurities can chelate the copper catalyst, rendering it inactive. Common inhibitors include thiols (e.g., from residual DTT) and some buffer components like Tris.[1]
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
The most common byproduct in click reactions involving terminal alkynes is the result of oxidative homocoupling, also known as Glaser coupling. In the case of this compound, this would lead to the formation of 1,16-dibromohexadeca-1,15-diyne. This side reaction is promoted by the presence of oxygen and copper ions.
Mitigation Strategies:
-
Deoxygenation: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen.
-
Use of a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, is essential to maintain copper in the active Cu(I) state and minimize oxidative homocoupling.
-
Use of a Ligand: A copper-coordinating ligand can help to stabilize the Cu(I) catalyst and prevent side reactions.
Q3: Can the terminal bromide in this compound interfere with the click reaction?
While the terminal bromide is a relatively stable functional group, it can potentially participate in side reactions under certain conditions. For instance, if a nucleophilic species is present in the reaction mixture, an SN2 reaction could occur at the carbon bearing the bromine. However, under standard, well-controlled CuAAC conditions, the click reaction at the alkyne terminus is significantly faster and more favorable. It is good practice to use a slight excess of the azide partner to ensure the alkyne is fully consumed.
Q4: What are the optimal reaction conditions for a click reaction with this compound?
The optimal conditions can vary depending on the specific azide being used. However, a good starting point is to use a 1:1 mixture of t-butanol and water as the solvent, with CuSO₄·5H₂O as the copper source and sodium ascorbate as the reducing agent. A copper-coordinating ligand is often beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Oxidation of Cu(I) to Cu(II) | Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Prepare the sodium ascorbate solution fresh before use. |
| Poor quality or degraded reagents | Verify the purity of this compound and the azide. Use freshly prepared or purchased reagents. | |
| Low reactant concentration | Increase the concentration of the reactants. If solubility is an issue, consider a different solvent system (e.g., DMSO/water). | |
| Presence of interfering substances (e.g., thiols, Tris buffer) | Remove interfering substances by dialysis or buffer exchange.[1] Use non-coordinating buffers like PBS or HEPES.[1] | |
| Formation of a Major Byproduct (Higher MW) | Oxidative homocoupling of this compound | Rigorously deoxygenate the reaction mixture. Ensure an adequate amount of sodium ascorbate is present. Consider adding a Cu(I)-stabilizing ligand. |
| Reaction is Sluggish or Stalls | Insufficient catalyst activity | Increase the catalyst loading (both CuSO₄ and sodium ascorbate). The use of a specialized Cu(I) ligand can accelerate the reaction. |
| Poor solubility of reactants | Try a different solvent system, such as DMF/water or DMSO/water, to ensure all components are fully dissolved. | |
| Difficulty in Product Purification | Unreacted starting materials | Use a slight excess (1.1-1.2 equivalents) of one of the reactants to drive the reaction to completion, making purification easier. |
| Catalyst residues | After the reaction, quench with a saturated aqueous solution of ammonium chloride and perform an extraction. Further purification can be achieved by column chromatography. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
Addition of Alkyne: Add this compound (1.0 to 1.2 equivalents) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 to 0.3 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 to 0.05 equivalents).
-
Reaction Initiation: Add the CuSO₄·5H₂O solution to the main reaction vessel, followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for this compound Click Reaction
Caption: A typical experimental workflow for the CuAAC reaction.
Troubleshooting Logic for Low Yield in Click Reactions
Caption: A decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Optimizing Catalyst Loading for 8-Bromooct-1-yne Couplings
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromooct-1-yne couplings. The focus is on optimizing palladium catalyst loading and addressing common experimental challenges in Sonogashira and Suzuki cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for cross-coupling reactions with this compound?
A1: For palladium-catalyzed couplings of an alkyl bromide like this compound, the catalyst loading can vary significantly based on the specific reaction (e.g., Sonogashira, Suzuki), the reactivity of the coupling partner, and the efficiency of the chosen ligand. A common starting range is 1-5 mol% of the palladium precursor.[1] For highly efficient catalyst systems or more reactive coupling partners, loadings can be lowered to 0.1-1 mol%. Conversely, for challenging couplings, loadings as high as 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1][2]
Q2: How does adjusting the catalyst loading affect the reaction outcome?
A2: Catalyst loading directly influences the reaction's speed, yield, and cost-effectiveness.
-
Higher Loading: Generally leads to a faster reaction rate and can improve yields for less reactive substrates. However, it increases the cost, elevates the risk of side reactions, and can complicate product purification due to higher residual palladium content.[1]
-
Lower Loading: Is economically and environmentally preferable (results in a higher turnover number). If the loading is too low, the reaction may be sluggish, incomplete, or fail entirely, particularly if the catalyst deactivates over time.[1]
Q3: What are the visual signs of catalyst deactivation?
A3: A primary indicator of palladium catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black". This signifies that the active Pd(0) species has agglomerated and fallen out of the solution, rendering it catalytically inactive. The reaction mixture will typically change from a homogeneous, colored solution to a dark, heterogeneous suspension.
Q4: What are the most common side reactions when using this compound, and how can they be minimized?
A4: Two principal side reactions are common:
-
Alkyne Homo-coupling (Glaser Coupling): In Sonogashira reactions, the terminal alkyne partner can couple with itself to form a symmetric diyne. This is often promoted by the presence of oxygen and catalyzed by the copper co-catalyst. To minimize this, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and consider using a copper-free protocol.
-
β-Hydride Elimination: As this compound is an alkyl halide, the alkyl-palladium intermediate formed during the catalytic cycle can undergo β-hydride elimination. This side reaction is a significant challenge for alkyl halide couplings and leads to the formation of an alkene byproduct, reducing the yield of the desired coupled product. Using ligands that promote rapid reductive elimination can help the desired cross-coupling pathway outcompete this side reaction.
Q5: Can Sonogashira couplings with this compound be performed without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are well-established. They are particularly advantageous for preventing the alkyne homo-coupling side reaction, which is often catalyzed by copper. These systems may require specific ligands, bases, or slightly different reaction conditions to facilitate the activation of the terminal alkyne by the palladium complex alone.
Troubleshooting Guide
Problem 1: The reaction shows very low or no conversion to the desired product.
-
Possible Cause: Inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
-
Solutions:
-
Verify Catalyst Activity: Use a fresh batch of the palladium precursor and ligand. Pd(0) species are often sensitive to air and can decompose upon storage.
-
Check Reagent Purity: Ensure this compound and the coupling partner are pure. Use anhydrous, degassed solvents and bases, as water and oxygen can inhibit the reaction.
-
Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%).
-
Screen Ligands: The choice of ligand is critical. For alkyl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbenes (NHCs) can promote the challenging oxidative addition step and stabilize the catalytic species.
-
Optimize Base and Solvent: The base is crucial for activating the nucleophile (the alkyne in Sonogashira or the boronic acid in Suzuki). Ensure the base is sufficiently strong and soluble in the chosen solvent.
-
Problem 2: The reaction starts but stalls before the limiting reagent is fully consumed.
-
Possible Cause: Insufficient catalyst loading for full conversion or catalyst deactivation during the reaction.
-
Solutions:
-
Increase Initial Loading: The initial catalyst amount may be insufficient. Try starting the reaction with a higher loading (e.g., 3-5 mol%).
-
Add a Fresh Catalyst Portion: If the reaction stalls, carefully add a second portion of the catalyst to the mixture under an inert atmosphere.
-
Use a More Robust Catalyst System: Switch to a more stable pre-catalyst or a ligand known to prevent palladium agglomeration, such as a bidentate phosphine ligand (e.g., dppf).
-
Adjust Temperature: A modest increase in temperature may enhance the reaction rate, but be cautious as higher temperatures can also accelerate catalyst decomposition.
-
Problem 3: A significant amount of black precipitate (palladium black) forms early in the reaction.
-
Possible Cause: The catalytic species is unstable under the reaction conditions.
-
Solutions:
-
Improve Inert Atmosphere: Ensure all solvents and reagents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can accelerate the decomposition of Pd(0) complexes.
-
Lower the Reaction Temperature: High temperatures can cause the catalyst to decompose. Running the reaction at a lower temperature may preserve its integrity, albeit at the cost of a slower reaction rate.
-
Change Ligand: Use more robust, sterically bulky, and electron-donating ligands. These ligands form more stable complexes with palladium, preventing aggregation.
-
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Sonogashira Coupling (Reaction: this compound with Phenylacetylene, Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, 60°C, 12h)
| Catalyst Loading (mol% Pd) | Yield (%) | Observations |
| 0.5 | 15 | Reaction is very slow and stalls early. |
| 1.0 | 55 | Incomplete conversion of starting material. |
| 2.5 | 92 | Optimal balance of yield and catalyst usage. |
| 5.0 | 94 | Minor increase in yield for double the cost. |
| 10.0 | 88 | Increased side products and difficult purification. |
Table 2: Comparison of Common Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Common Application | Key Characteristics |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | General Sonogashira/Suzuki | A classic, widely used catalyst; can be sensitive to air. |
| PdCl₂(PPh₃)₂ | PPh₃ | 2 - 5 | General Sonogashira/Suzuki | Air-stable Pd(II) precatalyst, reduced in situ. |
| Pd₂(dba)₃ | XPhos / SPhos | 1 - 3 | Challenging Couplings | Highly active system with bulky phosphine ligands, good for hindered substrates. |
| PdCl₂(dppf) | dppf | 1 - 3 | Suzuki Couplings | Bidentate ligand offers high stability and efficiency. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific coupling partners. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed THF or DMF (solvent)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the degassed solvent via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (0.03 eq, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Degassed Toluene/Water mixture (4:1)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Key factors influencing optimal catalyst loading.
References
effect of solvent on 8-Bromooct-1-yne reaction efficiency
Welcome to the Technical Support Center for 8-Bromooct-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., with Sodium Azide)
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Question: My SN2 reaction with this compound to form 8-azidooct-1-yne is giving a low yield or not proceeding at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in S-N2 reactions with this compound are often related to the choice of solvent, the purity of reagents, or the reaction conditions.
-
Solvent Choice is Critical: The solvent plays a crucial role in S-N2 reactions. Polar aprotic solvents are highly recommended as they solvate the cation of the nucleophile salt (e.g., Na+) while leaving the nucleophilic anion (e.g., N3-) relatively free and more reactive.[1] Protic solvents, such as water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and significantly slowing down the reaction.[1]
-
Reagent Purity: Ensure that your this compound is pure and that the sodium azide has been stored under anhydrous conditions. Moisture can negatively impact the reaction.
-
Temperature: While heating can increase the reaction rate, excessively high temperatures might lead to side reactions. A moderate temperature, such as 50 °C, is often a good starting point for reactions with sodium azide.[1]
-
Reaction Time: S-N2 reactions can sometimes be slow. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
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Issue 2: Significant Formation of a Dimer Byproduct in Sonogashira Coupling Reactions
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Question: I am performing a Sonogashira coupling with this compound and observe a significant amount of a higher molecular weight byproduct, resulting in a low yield of my desired cross-coupled product. What is this byproduct and how can I prevent its formation?
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Answer: The most common side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[2] This leads to the formation of a symmetrical diyne. This side reaction is particularly prevalent in the presence of a copper co-catalyst and oxygen.[3]
-
Mitigation Strategies:
-
Deoxygenation: It is crucial to rigorously deoxygenate all solvents and reagents before use. This can be achieved by bubbling an inert gas like argon or nitrogen through the liquids. Maintaining an inert atmosphere throughout the reaction is essential.
-
Copper-Free Conditions: While a copper co-catalyst can increase the reaction rate, its presence can promote homocoupling. Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands and bases to facilitate the catalytic cycle without the need for copper.
-
Amine as Solvent: Using an amine base, such as triethylamine or diethylamine, as the solvent can sometimes help to suppress the homocoupling side reaction.
-
-
Issue 3: My Sonogashira Coupling Reaction is Sluggish or Fails with Aryl Bromides
-
Question: My Sonogashira coupling of this compound with an aryl bromide is very slow or not working, while it works better with aryl iodides. Why is this and how can I improve the reaction with aryl bromides?
-
Answer: The reactivity of the aryl halide in Sonogashira coupling follows the general trend of I > Br > Cl. Aryl iodides are more reactive and can often be coupled at room temperature, whereas aryl bromides typically require heating.
-
Optimization for Aryl Bromides:
-
Increase Temperature: Heating the reaction mixture is usually necessary for aryl bromides.
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. More electron-rich and bulky ligands can often facilitate the oxidative addition of the less reactive aryl bromide to the palladium center.
-
Extended Reaction Time: Reactions with aryl bromides will likely require longer reaction times compared to those with aryl iodides. Monitor the reaction progress carefully.
-
-
Quantitative Data on Solvent Effects
The following tables summarize the influence of different solvents on the yield and reaction rate of common reactions involving a close structural analog of this compound. The trends observed are expected to be highly similar for this compound.
Table 1: Solvent Effects on the S-N2 Reaction of 7-Bromohept-1-yne with Sodium Azide
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield of 7-azidohept-1-yne (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 95 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 4 | 92 |
| Acetonitrile (MeCN) | 37.5 | 6 | 85 |
| Acetone | 20.7 | 8 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 24 | 40 |
| Methanol (MeOH) | 32.7 | 24 | 25 |
| Water (H₂O) | 80.1 | 48 | <10 |
Reaction Conditions: 7-Bromohept-1-yne (1.0 equiv), Sodium Azide (1.5 equiv), Solvent (0.1 M), 50 °C.
Table 2: Solvent Effects on the Sonogashira Coupling of 7-Bromohept-1-yne with Phenylacetylene
| Solvent | Base (2.0 equiv) | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | Triethylamine | 6 | 92 |
| N,N-Dimethylformamide (DMF) | Triethylamine | 4 | 88 |
| 1,4-Dioxane | Triethylamine | 8 | 85 |
| Acetonitrile (MeCN) | Triethylamine | 6 | 80 |
| Toluene | Diisopropylamine | 12 | 75 |
Reaction Conditions: 7-Bromohept-1-yne (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), Solvent (0.2 M), 60 °C.
Experimental Protocols
Protocol 1: Synthesis of 8-azidooct-1-yne via S-N2 Reaction
This protocol is adapted from a procedure for the synthesis of 7-azidohept-1-yne.
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50 °C and stir for approximately 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with brine (2 times).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide
This is a general protocol for a Sonogashira coupling reaction.
-
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diethylamine), which can also serve as the solvent
-
Anhydrous solvent (e.g., THF or DMF), if a co-solvent is needed
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 2 mol%), and copper(I) iodide (e.g., 1 mol%).
-
Add the degassed amine base (and co-solvent if used).
-
Stir the mixture for a few minutes at room temperature.
-
Add this compound (1.1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (typically required for aryl bromides).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a suitable aqueous solution (e.g., saturated ammonium chloride) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting workflow for low-yielding Sonogashira coupling reactions.
References
temperature optimization for 8-Bromooct-1-yne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromooct-1-yne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what are its common applications?
A1: this compound possesses two primary reactive sites: a terminal alkyne and a primary alkyl bromide. This bifunctional nature makes it a versatile building block in organic synthesis. The terminal alkyne is commonly used in copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[1][2] The alkyl bromide allows for nucleophilic substitution and the formation of Grignard reagents.
Q2: What is the boiling point of this compound and how does it influence reaction temperature selection?
A2: The predicted boiling point of this compound is approximately 201.5 ± 23.0 °C.[1][3] When setting up a reaction, it is crucial to keep the reaction temperature well below the boiling point to avoid loss of the reagent, especially in open or poorly sealed systems. For reactions under reflux, the solvent's boiling point will dictate the reaction temperature.
Q3: How does temperature generally affect the competition between nucleophilic substitution and elimination reactions at the alkyl bromide site?
A3: In reactions involving the alkyl bromide of this compound, temperature is a critical factor in determining the ratio of substitution to elimination products. Generally, higher temperatures favor elimination reactions (E1/E2) over substitution reactions (SN1/SN2).[4] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a more positive entropy change.
Troubleshooting Guides
Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species.
Problem 1: Low or no yield in the Sonogashira coupling of this compound with an aryl bromide.
-
Possible Cause: Insufficient reaction temperature.
-
Explanation: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings and often require higher temperatures to facilitate the rate-limiting oxidative addition step. Room temperature conditions may be insufficient for achieving a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature. A good starting point for aryl bromides is in the range of 60-100 °C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. For unactivated alkyl bromides, temperatures up to 120°C might be necessary.
-
-
Possible Cause: Catalyst deactivation.
-
Explanation: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. The reaction mixture turning black is a common sign of catalyst decomposition.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use properly degassed solvents and reagents.
-
-
Possible Cause: Inappropriate choice of ligands or base.
-
Explanation: The choice of phosphine ligand for the palladium catalyst and the amine base can significantly impact the reaction outcome.
-
Solution: For challenging couplings, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. Ensure the amine base is anhydrous and used in sufficient excess.
-
Problem 2: Significant formation of a diyne byproduct (Glaser coupling).
-
Possible Cause: Oxidative homocoupling of this compound.
-
Explanation: The copper co-catalyst can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen, to form a symmetrical diyne.
-
Solution 1 (Temperature Related): While not a direct temperature effect on the Glaser coupling itself, running the primary Sonogashira reaction at the lowest effective temperature can sometimes help minimize side reactions in general.
-
Solution 2 (Procedural):
-
Minimize the concentration of the copper catalyst.
-
Perform the reaction under strictly anaerobic conditions.
-
Consider a "copper-free" Sonogashira protocol.
-
Add this compound slowly to the reaction mixture to maintain a low concentration.
-
-
Nucleophilic Substitution Reactions
Problem 3: Low yield of the desired substitution product and formation of an elimination byproduct (octa-1,7-diyne).
-
Possible Cause: The reaction temperature is too high.
-
Explanation: As a primary alkyl bromide, this compound can undergo both SN2 and E2 reactions. Higher temperatures significantly increase the rate of the E2 elimination reaction, leading to the formation of an alkene, which in this case would be an enyne that could potentially isomerize or react further. However, the more likely elimination product would involve the abstraction of a proton from the carbon adjacent to the bromide, leading to an alkene. A more relevant concern for this specific molecule is that high temperatures in the presence of a strong base could lead to deprotonation of the terminal alkyne and subsequent side reactions. For the bromide portion, higher temperatures will favor elimination over substitution.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired SN2 reaction. For many common nucleophiles, reactions can be carried out at or slightly above room temperature. If heating is required, aim for a moderate temperature (e.g., 40-60 °C) and monitor the reaction closely for the formation of byproducts.
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Data Presentation
Table 1: Illustrative Temperature Optimization for the Sonogashira Coupling of this compound with 4-Bromoanisole
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | < 5 | No significant product formation. |
| 2 | 50 | 18 | 45 | Slow conversion. |
| 3 | 80 | 12 | 85 | Good conversion, minimal byproducts. |
| 4 | 110 | 8 | 70 | Faster reaction, but increased byproduct formation and some catalyst decomposition observed. |
Table 2: Illustrative Temperature Effect on Nucleophilic Substitution of this compound with Sodium Azide
| Entry | Temperature (°C) | Time (h) | Substitution Product Yield (%) | Elimination Byproduct (%) |
| 1 | Room Temperature | 24 | 75 | < 2 |
| 2 | 50 | 8 | 92 | ~5 |
| 3 | 80 | 4 | 80 | ~15 |
| 4 | 100 | 2 | 65 | >30 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide
Objective: To synthesize an aryl-alkyne via a palladium/copper-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Aryl bromide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for anhydrous, inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add the anhydrous, degassed solvent (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Substitution of this compound with Sodium Azide
Objective: To synthesize 8-azidooct-1-yne via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add sodium azide (1.5 mmol, 1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product).
-
Once the starting material is consumed, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature (caution: low molecular weight organic azides can be explosive).
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for temperature-related issues.
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Octyne, 8-broMo- | 81216-13-9 [amp.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
stability and degradation of 8-Bromooct-1-yne under reaction conditions
Welcome to the Technical Support Center for 8-Bromooct-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile bifunctional reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it at 2-8°C under an inert atmosphere, such as nitrogen. Proper storage is crucial to prevent degradation and the formation of impurities.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation. It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What is the most common side reaction observed when using this compound in coupling reactions?
A3: The most prevalent side reaction, particularly in copper-catalyzed reactions like the Sonogashira coupling, is the oxidative homocoupling of the terminal alkyne, also known as Glaser coupling. This results in the formation of a diyne byproduct.
Q4: Can intramolecular cyclization of this compound be a significant competing reaction?
A4: While intramolecular cyclization is a possibility for haloalkynes, for this compound, it is generally not a major competing side reaction under typical cross-coupling conditions.
Troubleshooting Guides
Sonogashira Coupling Reactions
Issue 1: Low yield of the desired cross-coupled product and formation of a significant amount of homocoupled diyne (Glaser coupling byproduct).
Possible Causes:
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Presence of Oxygen: The Glaser coupling is an oxidative process, and the presence of oxygen in the reaction mixture is a primary driver for this side reaction.
-
High Concentration of Terminal Alkyne: A higher concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Prolonged Reaction Times: Extended reaction times, especially after the consumption of the aryl/vinyl halide, can lead to increased homocoupling.
-
Elevated Temperatures: Higher temperatures can sometimes promote the homocoupling side reaction.
Solutions:
| Mitigation Strategy | Experimental Protocol |
| Thorough Deoxygenation | Before starting the reaction, thoroughly degas all solvents and liquid reagents by bubbling an inert gas (argon or nitrogen) through them or by using the freeze-pump-thaw method. Maintain a positive pressure of the inert gas throughout the reaction. |
| Slow Addition of Alkyne | Add the this compound to the reaction mixture slowly using a syringe pump. This helps to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction. |
| Copper-Free Conditions | If homocoupling is a persistent issue, consider employing a copper-free Sonogashira protocol. These methods often utilize specific palladium catalysts and ligands that do not require a copper co-catalyst. |
| Optimize Reaction Temperature | Screen different temperatures to find the optimal balance between the rate of the desired Sonogashira coupling and the formation of the homocoupling byproduct. For many substrates, the reaction can proceed efficiently at room temperature. |
Issue 2: Low or no yield of the desired cross-coupled product.
Possible Causes:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, leading to the formation of palladium black. Phosphine ligands can also oxidize.
-
Poorly Active Halide Partner: The reactivity of the aryl or vinyl halide partner follows the trend I > Br > Cl. Aryl chlorides can be particularly unreactive and may require specialized ligands and higher temperatures.
-
Impurities in Reagents: Impurities in this compound or the amine base can poison the catalyst.
Solutions:
| Mitigation Strategy | Experimental Protocol |
| Use Fresh Reagents and Catalysts | Ensure that the palladium catalyst, any copper co-catalyst, and phosphine ligands are of high quality and have been stored correctly under an inert atmosphere. Purify this compound and the amine base if their purity is questionable. |
| Proper Reaction Setup | Use dry, degassed solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Choice of Halide | If possible, use an aryl or vinyl iodide as the coupling partner, as they are generally more reactive in Sonogashira couplings. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
Issue: Low yield of the triazole product.
Possible Causes:
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.
-
Impure Reagents: Impurities in the azide or this compound can interfere with the reaction.
-
Inhibition by Other Functional Groups: While click chemistry is known for its high functional group tolerance, some groups can potentially coordinate with the copper catalyst and inhibit the reaction.
Solutions:
| Mitigation Strategy | Experimental Protocol |
| Use of a Reducing Agent | When using a Cu(II) salt (e.g., CuSO₄) as the copper source, a reducing agent such as sodium ascorbate must be added to generate the active Cu(I) species in situ. Ensure the sodium ascorbate solution is freshly prepared. |
| Degassing | While not always strictly necessary for CuAAC, degassing the reaction mixture can be beneficial, especially for sensitive substrates or when experiencing low yields, to minimize the oxidation of the Cu(I) catalyst. |
| Use of a Stabilizing Ligand | A copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be used to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
CuI (0.02 - 0.05 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-10 eq)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat as required (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Organic Azide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Organic azide (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium ascorbate (0.05 - 0.5 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
In a reaction vial, dissolve the organic azide and this compound in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
-
Add the CuSO₄ solution to the reaction mixture. A color change is often observed.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting logic for Sonogashira coupling reactions.
Caption: General experimental workflow for a CuAAC reaction.
Technical Support Center: 8-Bromooct-1-yne Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromooct-1-yne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling experiments, with a primary focus on preventing the undesired homo-coupling (Glaser coupling) of the terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling, and why is it a problem when using this compound?
A1: Homo-coupling, often referred to as Glaser coupling or Glaser-Hay coupling, is an oxidative dimerization of terminal alkynes.[1][2][3] In the case of this compound, this side reaction produces a symmetrical 1,3-diyne, which is an undesired byproduct. This process consumes the starting material, reducing the yield of the intended cross-coupled product and complicating the purification process.[4][5]
Q2: What are the primary causes of this compound homo-coupling in Sonogashira reactions?
A2: The primary causes of homo-coupling are the presence of oxygen and the copper(I) co-catalyst. Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. High concentrations of the copper co-catalyst can also accelerate this unwanted side reaction.
Q3: How can I minimize or eliminate the formation of the homo-coupled byproduct?
A3: Several strategies can be employed to minimize or eliminate homo-coupling:
-
Maintain a strictly inert atmosphere: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by using standard Schlenk line techniques or a glovebox and by thoroughly degassing all solvents and reagents.
-
Utilize copper-free Sonogashira protocols: The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely. These protocols often rely on specific palladium catalysts and ligands to facilitate the cross-coupling.
-
Optimize reaction conditions: This includes reducing the amount of copper(I) iodide, slowly adding the this compound to the reaction mixture to keep its concentration low, and running the reaction at the lowest effective temperature.
-
Use a reducing atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homo-coupling.
Q4: Can the choice of palladium catalyst and ligands affect the extent of homo-coupling?
A4: Yes, the choice of the palladium catalyst and its ligands can influence the relative rates of the desired cross-coupling versus the undesired homo-coupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway. For copper-free conditions, specific ligands are often required to facilitate the palladium-catalyzed coupling.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.
Issue 1: Significant Formation of Homo-Coupled Dimer
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Maintain a positive pressure of nitrogen or argon throughout the experiment. | Oxygen is a key promoter of the oxidative Glaser coupling side reaction. |
| High Copper Catalyst Concentration | Reduce the loading of the copper(I) co-catalyst to the minimum effective amount (e.g., 1-2 mol%). | Higher concentrations of the copper catalyst can accelerate the rate of homo-coupling. |
| High Instantaneous Alkyne Concentration | Add the this compound to the reaction mixture slowly using a syringe pump. | This keeps the concentration of the terminal alkyne low at any given time, disfavoring the bimolecular homo-coupling reaction. |
| Reaction Temperature is Too High | Screen lower reaction temperatures to find an optimal balance between the desired reaction rate and the formation of the byproduct. | Higher temperatures can sometimes promote side reactions, including homo-coupling. |
| Persistent Homo-coupling | Switch to a copper-free Sonogashira protocol. | This eliminates the primary catalytic pathway for Glaser coupling. |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use fresh, high-quality palladium catalyst and copper(I) iodide. Ensure they are stored under an inert atmosphere. The formation of a black precipitate (palladium black) indicates catalyst decomposition. | The active Pd(0) catalyst is sensitive to air and can decompose, rendering it inactive. |
| Poorly Active Halide Partner | If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide. Alternatively, use more specialized, bulky, and electron-rich phosphine ligands and potentially higher temperatures. | The reactivity of the halide partner follows the trend I > Br > Cl. |
| Impure Reagents or Solvents | Ensure all reagents and solvents are pure and anhydrous. Impurities can poison the catalyst. | Catalyst poisoning will inhibit the reaction from proceeding. |
| Substrate-Specific Issues | Sterically hindered substrates may require longer reaction times, higher temperatures, or more active catalyst systems. | Steric hindrance can slow down the catalytic cycle. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homo-Coupling
This protocol is a general starting point for the Sonogashira coupling of this compound with an aryl halide, incorporating measures to reduce homo-coupling.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.02 eq)
-
Triethylamine (Et₃N) (3.0 eq), degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and triethylamine via syringe.
-
Using a syringe pump, add the this compound to the stirred solution over a period of 1-2 hours.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol eliminates the copper co-catalyst to prevent Glaser coupling.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Suitable phosphine ligand (e.g., SPhos, XPhos) (0.10 eq)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and the base to a flame-dried flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for excessive homo-coupling.
Caption: Competing reaction pathways in Sonogashira coupling.
References
Technical Support Center: Purification of 8-Bromooct-1-yne Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 8-bromooct-1-yne and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low yield after column chromatography.
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Question: I am losing a significant amount of my this compound derivative during silica gel column chromatography. What could be the cause?
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Answer: There are several potential reasons for low recovery from a silica gel column:
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Decomposition on Silica: Terminal alkynes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization. The bromide functionality might also be susceptible to elimination or substitution reactions on the silica surface.
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Irreversible Adsorption: Highly polar derivatives or impurities might bind too strongly to the silica gel, making elution difficult.
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Improper Solvent System: An inappropriate solvent system may lead to poor separation and co-elution with impurities, or the compound may not elute at all.
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Compound Volatility: Although this compound has a relatively high boiling point, some derivatives might be volatile enough to be lost during solvent removal under high vacuum.
-
-
Recommended Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.
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Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Test for Stability: Before committing to a large-scale column, perform a small-scale stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.
-
Optimize Solvent System: Carefully develop your solvent system using Thin Layer Chromatography (TLC) to ensure good separation (Rf value of the desired compound between 0.2-0.4).
-
Careful Solvent Removal: When concentrating fractions, use a rotary evaporator with a controlled temperature and vacuum to minimize loss of volatile compounds.
-
Issue 2: Presence of Triphenylphosphine Oxide as a Persistent Impurity.
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Question: My NMR spectrum shows a persistent impurity that I suspect is triphenylphosphine oxide (TPPO) from the Appel reaction used to synthesize the bromo-derivative. How can I remove it?
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Answer: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Appel reaction. Its polarity is similar to many organic compounds, making chromatographic separation challenging.
-
Recommended Solutions:
-
Column Chromatography with Optimized Eluent: A carefully optimized gradient elution on silica gel can sometimes separate the product from TPPO. A solvent system like hexanes/ethyl acetate is a good starting point.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether by cooling the solution.
-
Acid-Base Extraction: If your derivative is stable to acidic conditions, you can try an acid wash. TPPO has some basic character and can be protonated and extracted into an aqueous acid layer. However, this is often not very effective.
-
Formation of a TPPO-Salt Complex: The addition of certain metal salts (e.g., MgCl₂, ZnCl₂) can form a complex with TPPO, which may precipitate or have altered solubility, facilitating its removal.
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Issue 3: Product decomposition during distillation.
-
Question: I am trying to purify this compound by distillation, but I am observing charring and low yield, suggesting decomposition. What is happening?
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Answer: this compound has a relatively high boiling point (around 85-87 °C at 5 mmHg). Heating long-chain alkyl halides and terminal alkynes to high temperatures can lead to thermal degradation.[1] Potential decomposition pathways include elimination of HBr to form an enyne, polymerization of the alkyne, or other radical-mediated processes.
-
Recommended Solutions:
-
Vacuum Distillation: Always distill this compound and its derivatives under reduced pressure to lower the boiling point and minimize thermal stress.
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Use of a Stabilizer: Adding a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the distillation flask can sometimes prevent polymerization.
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Short Path Distillation: For small quantities or highly sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the residence time at high temperatures.
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Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the pot temperature. Do not heat the flask to dryness.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from oct-7-yn-1-ol via an Appel reaction?
A1: Besides the starting material (oct-7-yn-1-ol) and the byproduct triphenylphosphine oxide (TPPO), other potential impurities include:
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Triphenylphosphine: Unreacted starting material from the Appel reaction.
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Halogenated Solvents: Residual solvents from the reaction or workup (e.g., dichloromethane, carbon tetrabromide).
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Elimination Products: Small amounts of oct-7-en-1-yne or other dienes formed via elimination of HBr.
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Dimerized Products: Trace amounts of dimers formed through coupling of the terminal alkyne, especially if copper or other transition metals are present.
Q2: Can I use recrystallization to purify derivatives of this compound?
A2: Yes, if your derivative is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is crucial. For non-polar to moderately polar long-chain molecules, common recrystallization solvents and solvent pairs include:
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Hexanes or Heptane
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Methanol or Ethanol
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Isopropanol
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Hexanes/Ethyl Acetate
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Methanol/Water
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Dichloromethane/Hexanes
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: How should I store purified this compound?
A3: this compound is a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from heat and open flames. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture. Keep the container tightly sealed.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃Br |
| Molecular Weight | 189.09 g/mol |
| Boiling Point | 85-87 °C at 5 mmHg |
| Density | 1.205 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.487 |
Table 2: Common Solvents for Chromatography of this compound Derivatives
| Solvent System (v/v) | Typical Application |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | Good for separating non-polar to moderately polar derivatives from non-polar impurities and TPPO. |
| Dichloromethane / Hexanes (1:1 to 3:1) | Can provide different selectivity compared to ethyl acetate systems. |
| Hexanes / Diethyl Ether (9:1 to 8:2) | Useful for very non-polar derivatives. |
| Hexanes / Ethyl Acetate + 1% Triethylamine | Recommended if compound stability on silica is a concern. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).
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Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a controlled temperature (typically ≤ 40°C).
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
-
Dissolution: Dissolve the crude product containing TPPO in a minimal amount of a solvent in which the desired product is soluble but TPPO has lower solubility (e.g., a mixture of hexanes and a small amount of diethyl ether).
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Cooling: Cool the solution in an ice bath or refrigerator for several hours.
-
Filtration: TPPO should precipitate as a white solid. Filter the cold solution to remove the precipitated TPPO.
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Concentration: Concentrate the filtrate to obtain the purified product. Repeat if necessary.
Visualizations
References
Technical Support Center: Scaling Up Reactions with 8-Bromooct-1-yne
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 8-Bromooct-1-yne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Sonogashira coupling reactions with this compound?
When scaling up Sonogashira couplings with this compound, key challenges include maintaining an inert atmosphere to prevent catalyst deactivation and the formation of homocoupled byproducts (Glaser coupling), ensuring efficient heat transfer, and managing the safe handling of reagents and solvents.[1][2] Catalyst loading, reaction temperature, and the choice of base and solvent become critical parameters to control for optimal yield and purity.[1]
Q2: How can I minimize the formation of the di-alkyne byproduct (Glaser coupling) during a large-scale Sonogashira reaction?
The formation of di-alkyne byproducts is a common issue, primarily driven by the copper co-catalyst in the presence of oxygen. To minimize this:
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Employ Copper-Free Conditions: This is the most effective method to prevent Glaser coupling.[1]
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Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
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Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
Q3: What are the key considerations for scaling up copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" with this compound?
For large-scale CuAAC reactions, ensuring the availability of the active Cu(I) catalyst is crucial. This is typically achieved by using a reducing agent like sodium ascorbate with a copper(II) sulfate precursor. The use of ligands, such as THPTA, can stabilize the Cu(I) species and improve reaction efficiency. On a larger scale, efficient mixing becomes important to ensure homogeneity, and post-reaction removal of copper may require specific purification strategies.
Q4: Are there any specific safety precautions for handling multi-gram or kilogram quantities of this compound?
Yes, this compound is a combustible liquid and can cause skin and eye irritation. When handling large quantities, it is essential to work in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Ensure that an emergency eyewash station and safety shower are readily accessible.
Troubleshooting Guides
Sonogashira Coupling
Issue 1: Low or No Conversion on a Larger Scale
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use fresh, high-quality catalyst and ligands. | Palladium(0) catalysts are sensitive to oxygen. Impurities can poison the catalyst. |
| Insufficient Temperature | Gradually increase the reaction temperature. Aryl bromides often require higher temperatures than aryl iodides. | The oxidative addition of the aryl bromide to the palladium center can be the rate-limiting step and is often accelerated by heat. |
| Poor Ligand Choice | For less reactive aryl bromides, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can facilitate the oxidative addition step and stabilize the active catalytic species. |
| Inefficient Base | Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and used in sufficient excess (typically 2-3 equivalents). | The base neutralizes the hydrogen halide formed during the reaction and facilitates the deprotonation of the alkyne. |
Issue 2: Significant Byproduct Formation (e.g., Homocoupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon. | Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of a copper co-catalyst. |
| Copper Co-catalyst | Switch to a copper-free Sonogashira protocol. | This eliminates the primary pathway for Glaser coupling. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Issue 1: Incomplete Reaction at Larger Scale
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Cu(I) Catalyst | Ensure a fresh solution of sodium ascorbate is used to reduce the Cu(II) precursor. Consider using a stabilizing ligand like THPTA or TBTA. | The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ligands can protect the Cu(I) from oxidation. |
| Poor Solubility of Reagents | Use a co-solvent system (e.g., THF/water, tBuOH/water) to ensure all reactants are in solution. | For the reaction to proceed efficiently, all components must be in the same phase. |
| Inadequate Mixing | Use appropriate mechanical stirring to ensure the reaction mixture is homogeneous, especially for larger volumes. | Inefficient mixing can lead to localized concentration gradients and incomplete reaction. |
Experimental Protocols
Multi-Gram Scale Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aryl bromide (1.0 eq)
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This compound (1.2 eq)
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Pd(PPh₃)₂Cl₂ (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triphenylphosphine (PPh₃) (0.08 eq)
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Triethylamine (Et₃N), anhydrous (3.0 eq)
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Toluene, anhydrous
Procedure:
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To a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the aryl bromide, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
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Evacuate and backfill the flask with nitrogen three times.
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Add anhydrous toluene and anhydrous triethylamine via cannula.
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Stir the mixture at room temperature for 15 minutes.
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Add this compound dropwise via syringe.
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Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Filter the reaction mixture through a pad of celite to remove insoluble salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Large-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a multi-gram scale click reaction.
Materials:
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Azide-containing compound (1.0 eq)
-
This compound (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
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Solvent (e.g., a mixture of t-BuOH and water, 1:1)
Procedure:
-
In a suitably sized reactor, dissolve the azide-containing compound and this compound in the chosen solvent system.
-
In a separate vessel, prepare a fresh solution of copper(II) sulfate pentahydrate in water.
-
In another vessel, prepare a fresh solution of sodium ascorbate in water.
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To the stirred solution of the azide and alkyne, add the copper sulfate solution.
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Add the sodium ascorbate solution dropwise. The reaction is often exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as necessary, for example, by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Sonogashira Coupling Scale-Up
| Problem | Parameter to Investigate | Low-Scale Observation | Potential Large-Scale Issue & Solution |
| Low Yield | Catalyst Loading | 1-2 mol% sufficient | Inefficient mixing or trace oxygen may require slightly higher loading (e.g., 2-3 mol%). |
| Temperature | Room Temperature | May require heating to 60-80 °C to drive the reaction to completion. | |
| Byproduct Formation | Homocoupling | <5% | Increased concentration can favor this side reaction. Ensure rigorous degassing and consider copper-free conditions. |
| Reaction Time | 2-4 hours | May be significantly longer due to heat and mass transfer limitations. Ensure efficient stirring. |
Table 2: General Conditions for Scaled-Up Reactions
| Reaction Type | Reagent | Scale | Catalyst/Reagent Loading | Solvent | Typical Yield |
| Sonogashira Coupling | Aryl Bromide | 10-50 g | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Toluene/Et₃N | 70-90% |
| Click Chemistry (CuAAC) | Organic Azide | 10-50 g | CuSO₄·5H₂O (5 mol%), NaAscorbate (10 mol%) | t-BuOH/H₂O | >90% |
Visualizations
Caption: Troubleshooting workflow for low conversion in scaled-up Sonogashira reactions.
Caption: General experimental workflow for a scaled-up CuAAC (Click Chemistry) reaction.
References
impact of base selection on 8-Bromooct-1-yne coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromooct-1-yne in coupling reactions. The focus is on the critical role of base selection in Sonogashira coupling, the most common reaction for this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Sonogashira coupling of this compound?
A1: The base in a Sonogashira coupling serves two primary functions.[1] First, it deprotonates the terminal alkyne (the C-H bond of the C≡C-H group in this compound) to form a reactive copper acetylide intermediate.[2] Second, it neutralizes the hydrogen halide (HBr) that is generated as a byproduct during the catalytic cycle.[1] The choice of base is critical as it can significantly influence reaction efficiency and yield.[1]
Q2: What are the common types of bases used for the Sonogashira coupling of this compound?
A2: The bases used in Sonogashira couplings can be broadly categorized into two main types:
-
Organic Amine Bases: These are the most frequently used bases and can often serve as both the base and the solvent.[1] Common examples include triethylamine (NEt₃), diisopropylamine (i-Pr₂NH), and piperidine. The efficacy of amine bases is influenced by their basicity and steric hindrance.
-
Inorganic Bases: These offer an alternative, particularly in copper-free protocols or when the substrate contains functional groups that are sensitive to amines. Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
Q3: How do I choose the right base for my Sonogashira reaction with this compound?
A3: The optimal base depends on several factors, including the coupling partner (aryl/vinyl halide), the catalyst system, and the presence of sensitive functional groups. For standard Sonogashira couplings of this compound with aryl iodides or bromides, an amine base like triethylamine or diisopropylamine is a good starting point. If side reactions like homocoupling (Glaser coupling) are a concern, or if your substrate is sensitive to amines, an inorganic base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF, THF) may be more effective.
Q4: Can the bromide end of this compound interfere with the Sonogashira coupling at the alkyne terminus?
A4: Under typical Sonogashira conditions, the palladium catalyst is highly selective for the oxidative addition into the C(sp²)-X bond of the aryl or vinyl halide over the C(sp³)-Br bond of the octyl chain. Therefore, interference from the alkyl bromide is generally not a primary concern. This selectivity allows for the resulting product, which retains the bromoalkyl chain, to be used for subsequent functionalization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Coupled Product | Inefficient Base: The chosen base may not be strong enough to deprotonate the alkyne effectively or neutralize the generated acid. | - For amine bases, consider switching to a more basic or less sterically hindered amine. - For inorganic bases, try a stronger base such as Cs₂CO₃. |
| Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. | - Ensure all solvents and reagents are thoroughly degassed. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | |
| Poorly Active Halide: The reactivity of the coupling partner follows the trend I > Br > Cl. Aryl chlorides can be particularly unreactive. | - If possible, use an aryl iodide or bromide. - For less reactive halides, higher reaction temperatures may be required. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: The copper-catalyzed homocoupling of terminal alkynes is promoted by oxygen. | - Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. |
| Copper(I) Co-catalyst: The copper co-catalyst, while accelerating the desired reaction, also catalyzes Glaser coupling. | - Consider a copper-free Sonogashira protocol. These often require different ligands and may need higher temperatures. - Add the this compound slowly to the reaction mixture to keep its concentration low. | |
| Reaction Stalls Before Completion | Insufficient Catalyst Loading: The amount of catalyst may not be enough for the reaction to go to completion, especially with less reactive substrates. | - Increase the catalyst loading. For aryl chlorides, a higher loading is often necessary. |
| Base Depletion: The base is consumed during the reaction. | - Ensure an adequate excess of the base is used (typically 2-3 equivalents). |
Data Presentation
The selection of a base can have a significant impact on the yield of the Sonogashira coupling. The following table provides representative data on the effect of different bases on the yield of a typical Sonogashira coupling between a terminal alkyne and an aryl bromide.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine (NEt₃) | THF | 50 | 12 | 85 |
| Diisopropylamine (i-Pr₂NH) | Toluene | 60 | 12 | 90 |
| Piperidine | DMF | 50 | 8 | 92 |
| Potassium Carbonate (K₂CO₃) | DMF | 80 | 24 | 75 |
| Cesium Carbonate (Cs₂CO₃) | Dioxane | 100 | 18 | 88 |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for specific aryl or vinyl halides.
Materials:
-
This compound
-
Aryl or Vinyl Halide (1.0 eq.)
-
PdCl₂(PPh₃)₂ (0.02 eq.)
-
Copper(I) Iodide (CuI) (0.04 eq.)
-
Amine Base (e.g., Triethylamine, 2.0 eq.)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add the degassed solvent via syringe.
-
Add this compound (1.2 equiv.) and the degassed amine base.
-
Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C for aryl bromides).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a base in Sonogashira coupling.
References
Validation & Comparative
Comparative NMR Characterization of 8-Bromooct-1-yne Reaction Products
A Guide for Researchers in Synthetic Chemistry and Drug Development
8-Bromooct-1-yne is a versatile bifunctional molecule widely employed in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its terminal alkyne and primary bromide functionalities allow for orthogonal chemical modifications, making it a valuable building block. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of key reaction products derived from this compound, offering researchers a valuable resource for product identification and characterization.
Introduction to Key Reactions
This guide focuses on three principal transformations of this compound:
-
Nucleophilic Substitution of the Bromide: The replacement of the bromine atom with an azide group to form 8-azidooct-1-yne. This product is a key precursor for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Sonogashira Coupling of the Terminal Alkyne: The palladium-catalyzed cross-coupling reaction with an aryl halide, exemplified by the reaction with phenylacetylene to yield a disubstituted alkyne. This reaction is fundamental for the formation of carbon-carbon bonds.
-
Thioether Formation: A nucleophilic substitution reaction where the bromide is displaced by a sulfur nucleophile, such as thiophenol, to generate a thioether. This transformation is significant in the synthesis of various biologically active compounds.
The distinct electronic environments of the protons and carbons in the resulting products give rise to characteristic NMR signatures, which are detailed below.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and its primary reaction products. These values are compiled from typical experimental data and serve as a reference for product verification.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Position | This compound | 8-Azidooct-1-yne | 1-Phenyl-8-bromonon-1-yne (Sonogashira Product Analogue) | Oct-7-yn-1-yl(phenyl)sulfane (Thioether Product) |
| H-1 (≡C-H) | ~1.95 (t) | ~1.95 (t) | - | ~1.95 (t) |
| H-2 (-CH₂-C≡) | ~2.18 (td) | ~2.18 (td) | ~2.40 (t) | ~2.18 (td) |
| H-3 to H-6 (-CH₂-) | ~1.40-1.60 (m) | ~1.40-1.60 (m) | ~1.40-1.60 (m) | ~1.40-1.60 (m) |
| H-7 (-CH₂-CH₂-X) | ~1.85 (quint) | ~1.60 (quint) | ~1.85 (quint) | ~1.65 (quint) |
| H-8 (-CH₂-X) | ~3.40 (t) | ~3.25 (t) | ~3.40 (t) | ~2.90 (t) |
| Aromatic Protons | - | - | ~7.25-7.45 (m) | ~7.15-7.35 (m) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Position | This compound | 8-Azidooct-1-yne | 1-Phenyl-8-bromonon-1-yne (Sonogashira Product Analogue) | Oct-7-yn-1-yl(phenyl)sulfane (Thioether Product) |
| C-1 (≡C-H) | ~68.5 | ~68.5 | ~80.5 | ~68.5 |
| C-2 (-C≡) | ~84.5 | ~84.5 | ~90.0 | ~84.5 |
| C-3 to C-6 (-CH₂-) | ~28.0-32.0 | ~26.0-29.0 | ~28.0-32.0 | ~28.0-29.0 |
| C-7 (-CH₂-CH₂-X) | ~32.5 | ~28.8 | ~32.5 | ~31.5 |
| C-8 (-CH₂-X) | ~33.8 | ~51.5 | ~33.8 | ~33.0 |
| Aromatic Carbons | - | - | ~123.0-132.0 | ~126.0-136.0 |
Experimental Protocols
Detailed experimental procedures for the synthesis of the discussed products are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of 8-Azidooct-1-yne
Procedure: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 8-azidooct-1-yne.
Sonogashira Coupling of this compound with Phenylacetylene
Procedure: To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added under an inert atmosphere. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of Oct-7-yn-1-yl(phenyl)sulfane
Procedure: To a solution of thiophenol (1.1 eq) in a suitable solvent like ethanol or DMF, a base such as sodium hydroxide or sodium ethoxide is added to generate the thiophenoxide anion. This compound (1.0 eq) is then added to the solution, and the reaction mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude thioether, which can be further purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of the discussed this compound derivatives.
Caption: Workflow for the synthesis and characterization of 8-azidooct-1-yne.
Caption: Workflow for the Sonogashira coupling of this compound.
Caption: Workflow for the synthesis and characterization of the thioether derivative.
Conclusion
The NMR spectroscopic data presented in this guide provide a clear and objective comparison of the products derived from common reactions of this compound. The distinct chemical shifts observed for the protons and carbons adjacent to the reaction centers serve as reliable diagnostic markers for successful transformations. By utilizing the provided data and experimental protocols, researchers can confidently synthesize and characterize a variety of valuable chemical intermediates, facilitating advancements in drug discovery and materials science.
Mass Spectrometry Analysis of 8-Bromooct-1-yne Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient analysis of molecular structures is paramount. 8-Bromooct-1-yne serves as a versatile building block in organic synthesis, particularly in the realm of bioconjugation and materials science through "click chemistry." The characterization of its derivatives by mass spectrometry is a critical step in verifying reaction success and purity. This guide provides a comparative overview of mass spectrometric approaches for the analysis of this compound derivatives, with a focus on the commonly synthesized 1,2,3-triazole products.
This guide will delve into the expected fragmentation patterns of this compound itself and its triazole derivatives, compare different ionization techniques, and provide detailed experimental protocols for their analysis.
Predicted Mass Spectrum of this compound
Key Predicted Fragments for this compound (C8H13Br):
| m/z (for 79Br) | m/z (for 81Br) | Predicted Fragment | Notes |
| 188 | 190 | [C8H13Br]+• | Molecular Ion (M+•) |
| 109 | 109 | [C8H13]+ | Loss of Br radical |
| 81 | 81 | [C6H9]+ | Fragmentation of the alkyl chain |
| 67 | 67 | [C5H7]+ | Fragmentation of the alkyl chain |
| 55 | 55 | [C4H7]+ | Fragmentation of the alkyl chain |
| 41 | 41 | [C3H5]+ | Fragmentation of the alkyl chain |
Analysis of this compound Derivatives: The "Click Chemistry" Approach
A prevalent application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole derivatives. This reaction is widely used to link the 8-bromooctyl moiety to various molecules of interest, such as biomolecules or functional materials. The resulting triazole products are then prime candidates for mass spectrometric analysis.
Ionization Techniques: A Comparison
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives.
| Ionization Technique | Principle | Advantages for this compound Derivatives | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Provides detailed structural information through characteristic fragmentation patterns. Suitable for volatile, thermally stable derivatives. | Often leads to the absence of a molecular ion peak, making molecular weight determination difficult. Not suitable for non-volatile or thermally labile compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. | A "soft" ionization technique that typically produces intact protonated molecules ([M+H]+) or other adducts, allowing for easy molecular weight determination. Ideal for polar and non-volatile derivatives, such as those resulting from bioconjugation. | Fragmentation is limited, requiring tandem mass spectrometry (MS/MS) for detailed structural elucidation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Volatile this compound Derivative
This protocol is suitable for a thermally stable and volatile derivative of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
GC Conditions:
-
Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Protocol 2: LC-MS/MS Analysis of a Non-Volatile this compound Triazole Derivative
This protocol is designed for the analysis of a polar, non-volatile triazole derivative of this compound, such as one conjugated to a peptide or other biomolecule.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem Mass Spectrometer (MS/MS) with an ESI source.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Mode: Full scan from m/z 100-1000, followed by data-dependent MS/MS of the top 3 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) can be used to induce fragmentation and obtain structural information.
Data Presentation
The following table presents a hypothetical comparison of the mass spectral data for two different triazole derivatives of this compound, analyzed by ESI-MS/MS.
Table 1: Comparison of ESI-MS/MS Data for Two Triazole Derivatives of this compound
| Derivative | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) | Interpretation of Fragmentation |
| 1-(8-bromooctyl)-4-phenyl-1H-1,2,3-triazole | 324.1 / 326.1 | 244.1, 145.1, 117.1 | Loss of HBr, cleavage of the triazole ring, fragmentation of the alkyl chain. |
| 1-(8-bromooctyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | 278.1 / 280.1 | 198.1, 99.1, 71.1 | Loss of HBr, loss of the hydroxymethyl group, cleavage of the triazole ring. |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound derivatives.
Signaling Pathway of Mass Spectrometric Fragmentation
Caption: Generalized fragmentation pathway for a protonated this compound triazole derivative.
A Comparative Analysis of 8-Bromooct-1-yne and Shorter-Chain Bromoalkynes in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of an appropriate building block is paramount to the success of a synthetic campaign. This guide provides an objective comparison of the reactivity of 8-Bromooct-1-yne with a series of shorter-chain bromoalkynes—namely 3-bromoprop-1-yne, 4-bromobut-1-yne, 5-bromopent-1-yne, and 6-bromohex-1-yne. The analysis focuses on three widely utilized transformations in organic synthesis: the Sonogashira coupling, nucleophilic substitution with sodium azide, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
The utility of ω-bromoalkynes lies in their bifunctional nature, possessing both a nucleophilic terminal alkyne and an electrophilic alkyl bromide. This duality allows for a diverse range of synthetic manipulations. The length of the intervening alkyl chain between these two functional groups can, however, influence the reactivity of the molecule. This guide summarizes available quantitative data to facilitate an informed choice of reagent for specific synthetic applications.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. While the primary determinant of reactivity in a Sonogashira coupling is the nature of the halide (I > Br > Cl), the structure of the alkyne can also play a role.[1][2]
Table 1: Representative Yields for the Sonogashira Coupling of Bromoalkynes with Aryl Halides
| Bromoalkyne | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromohex-1-yne | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | RT | 2 | ~95 |
| 5-Methoxypent-1-yne | Aryl Bromide | PdCl₂(PPh₃)₂/CuI | THF/Triethylamine | RT - 60 | 2-4 | High |
| Phenylacetylene | 4-Iodotoluene | Pd on alumina/Cu₂O on alumina | DMA | - | - | 60 |
| Phenylacetylene | 1-Bromo-2-iodobenzene | Pd(PPh₃)₄/CuI | Triethylamine | RT | - | High |
Note: The data presented are from various sources and may not represent directly comparable experiments. However, they provide a general indication of the expected reactivity.
The general trend suggests that terminal alkynes, including the bromoalkynes in this guide, are efficient coupling partners in Sonogashira reactions, affording high yields under standard conditions. The length of the alkyl chain is not expected to significantly impact the yield of the coupling reaction itself, as the reactive center is the terminal alkyne.
Nucleophilic Substitution with Sodium Azide
The conversion of the terminal bromide of ω-bromoalkynes to an azide is a common and critical step, particularly for subsequent use in CuAAC reactions. This transformation is a classic example of a nucleophilic substitution (SN2) reaction. The reactivity in an SN2 reaction is influenced by factors such as the nature of the leaving group, the nucleophile, the solvent, and steric hindrance at the reaction center.
For the bromoalkynes discussed here, the primary alkyl bromide structure is constant. Therefore, significant differences in reactivity due to steric hindrance are not anticipated. The carbon-bromine bond is weaker than a carbon-chlorine bond, making bromoalkanes generally more reactive than their chloro-analogs in nucleophilic substitutions.
While specific kinetic data comparing the rates of azidation for this series of bromoalkynes is scarce, the reaction is generally efficient. A common protocol involves reacting the bromoalkyne with sodium azide in a polar aprotic solvent like DMF or DMSO.[4]
Table 2: Representative Conditions for Nucleophilic Substitution of Bromoalkynes with Sodium Azide
| Bromoalkyne | Reagents | Solvent | Temperature (°C) |
| 6-Bromohex-2-yne | Sodium Azide | DMF or DMSO | 50 - 80 |
| Benzyl Bromide | Sodium Azide, Alkyne | DMF/Water | 60 |
Note: The second entry describes a one-pot reaction where the in-situ generated azide is immediately used in a subsequent CuAAC reaction, demonstrating the efficiency of the azidation step.[5]
The length of the alkyl chain is unlikely to have a major electronic effect on the reactivity of the primary bromide. However, longer, more flexible chains could potentially lead to a slightly decreased reaction rate due to entropic factors. In practice, the conversion to the corresponding azide is typically high for all the bromoalkynes in this series under standard conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. The reactivity in CuAAC is generally high for terminal alkynes. Studies comparing the performance of various terminal alkynes have shown that while electronically activated alkynes can be slightly more reactive, standard unactivated alkynes, such as the ones derived from the bromoalkynes in this guide, perform very well.
One study found that aliphatic alkynes are generally less reactive than aromatic alkynes in CuAAC reactions. For instance, the reaction of benzyl azide with hex-1-yne reached full conversion in 3 hours, whereas the reaction with phenylacetylene is typically faster.
Table 3: General Reactivity Trends in CuAAC Reactions
| Alkyne Type | General Reactivity |
| Aromatic Alkynes | Generally more reactive |
| Aliphatic Alkynes | Generally less reactive |
The length of the alkyl chain in the bromoalkyne is not expected to have a significant electronic influence on the reactivity of the terminal alkyne in a CuAAC reaction. Therefore, this compound and its shorter-chain counterparts are all expected to be effective substrates for click chemistry.
Experimental Protocols
General Procedure for Sonogashira Coupling of a Bromoalkyne with an Aryl Halide
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%). Add an anhydrous solvent (e.g., THF or triethylamine) and an amine base (e.g., triethylamine, 2-3 eq.). Stir the mixture at room temperature for 10-15 minutes. Add the bromoalkyne (1.1-1.5 eq.) dropwise via syringe. The reaction mixture is then stirred at room temperature or heated (typically 40-100 °C) and monitored by TLC or GC until the starting material is consumed.
General Procedure for Nucleophilic Substitution with Sodium Azide
To a solution of the bromoalkyne (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium azide (1.5-2.0 eq). The reaction mixture is heated (typically 50-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding azidoalkyne.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In a round-bottom flask, dissolve the azidoalkyne (1.0 eq) and a terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add copper(II) sulfate pentahydrate (5 mol%). Then, add a freshly prepared aqueous solution of sodium ascorbate (10 mol%). Stir the reaction mixture vigorously at room temperature. After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with an organic solvent.
Visualizing Reaction Relationships
The following diagrams illustrate the logical flow of the synthetic transformations discussed.
Caption: Logical flow of a Sonogashira coupling reaction.
Caption: Sequential nucleophilic substitution and CuAAC reaction pathway.
Conclusion
-
Sonogashira Coupling: The reactivity is primarily dictated by the halide on the coupling partner, and all the bromoalkynes in this series are expected to perform well as the alkyne component.
-
Nucleophilic Substitution: As primary alkyl bromides, all compounds in this series are expected to undergo efficient nucleophilic substitution with azide, with minimal influence from the chain length under standard conditions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): All the terminal alkynes derived from these bromoalkynes are expected to be effective substrates for click chemistry, with the understanding that aliphatic alkynes may react slightly slower than their aromatic counterparts.
The choice between this compound and its shorter-chain counterparts will likely be dictated more by the desired final structure and the specific steric and conformational properties imparted by the alkyl chain length, rather than by significant differences in the reactivity of the terminal functional groups. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Bioconjugation: A Comparative Guide to 8-Bromooct-1-yne
For researchers, scientists, and drug development professionals seeking to forge stable and precise molecular linkages, the choice of a bifunctional crosslinker is paramount. This guide provides a comprehensive comparison of 8-Bromooct-1-yne, a versatile hetero-bifunctional linker, with other common bioconjugation reagents. By delving into its advantages, supported by experimental data and detailed protocols, this document serves as a critical resource for designing and executing robust bioconjugation strategies.
This compound is a valuable tool in the bioconjugation toolkit, featuring two distinct reactive moieties: a terminal alkyne and a primary bromoalkane. This unique structure allows for a powerful two-step, orthogonal conjugation strategy. The bromo group serves as an electrophilic handle for the alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine, forming a stable thioether bond. Concurrently, the terminal alkyne provides a bioorthogonal handle for subsequent modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] This dual reactivity is instrumental in the construction of well-defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and the immobilization of biomolecules onto surfaces.
Performance Comparison of Bioconjugation Reagents
The selection of an appropriate crosslinker is a critical determinant of the success of a bioconjugation reaction. The following table provides a quantitative comparison of this compound with other commonly used bifunctional linkers.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester (N-Hydroxysuccinimide ester) | Iodoacetamide |
| Target Residue(s) | Cysteine (via bromo group); Azide-modified molecules (via alkyne) | Cysteine (via maleimide); Lysine, N-terminus (via NHS ester) | Lysine, N-terminus | Cysteine |
| Bond Formed | Thioether; Triazole | Thioether; Amide | Amide | Thioether |
| Reaction pH (Thiol) | 7.5 - 8.5 | 6.5 - 7.5 | N/A | 7.5 - 8.5 |
| Reaction pH (Amine) | N/A | 7.0 - 9.0 | 7.0 - 9.0 | N/A |
| Reaction Time | 1 - 4 hours (alkylation) | 30 min - 2 hours | 30 min - 2 hours | 15 - 60 min |
| Typical Yield | >90% (alkylation) | >85% | >80% | >90% |
| Bond Stability | Very High | Moderate (Thioether bond can undergo retro-Michael addition) | Very High | Very High |
| Specificity | High for Cysteine | High for Cysteine and Lysine (in a two-step process) | High for primary amines | High for Cysteine, but can have off-target reactions with other residues at high concentrations or pH |
| Hydrophobicity | Moderate | High | Variable | Low |
| Key Advantage | Orthogonal reactivity for sequential conjugations. | Well-established for ADC development. | High reactivity with abundant amine groups. | High reactivity and stable bond formation. |
| Key Disadvantage | Slower reaction kinetics compared to maleimides. | Potential for maleimide hydrolysis and exchange reactions. | Susceptible to hydrolysis in aqueous solutions. | Potential for off-target reactions. |
Experimental Protocols
Protocol 1: Cysteine-Specific Alkylation of a Protein with this compound
This protocol outlines the modification of a protein containing an accessible cysteine residue with this compound to introduce a terminal alkyne handle.
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP-HCl)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Desalting column
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Alkylation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Confirm the successful modification of the protein with the alkyne handle using techniques such as mass spectrometry.
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent for Cu(I) generation (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of 1-10 µM)
-
Azide-containing molecule (3-10 molar equivalents to the protein)
-
THPTA solution (to a final concentration of 1 mM)
-
CuSO₄ solution (to a final concentration of 0.5 mM)
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.
-
Purification: Purify the resulting bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Characterization: Analyze the final conjugate using appropriate methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and purity.
Visualizing Bioconjugation Strategies
To better illustrate the processes and logical relationships in bioconjugation, the following diagrams are provided.
References
8-Bromooct-1-yne: A Versatile Linker in Chemical Biology and Drug Discovery
A comprehensive guide to the applications, experimental protocols, and comparative performance of 8-Bromooct-1-yne, a key bifunctional reagent for researchers in the life sciences.
This compound is a valuable chemical tool widely employed in organic synthesis and chemical biology. Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for sequential or orthogonal reactions, making it an ideal linker for the conjugation of diverse molecular entities. This guide provides a detailed overview of its applications, with a focus on its role in the synthesis of bioactive molecules, bioconjugation, and materials science. We present a comparative analysis with alternative linkers, supported by experimental data and detailed protocols to assist researchers in its effective utilization.
Core Applications: Bridging Molecules with Precision
The primary utility of this compound lies in its ability to participate in two distinct and highly efficient chemical transformations: copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and nucleophilic substitution reactions at the bromine-bearing carbon. This dual reactivity allows for the precise and covalent linkage of a wide array of molecules, including peptides, proteins, fluorescent dyes, and drug molecules.
Bioconjugation and Labeling of Biomolecules
A significant application of this compound is in the labeling and modification of biomolecules. The terminal alkyne group serves as a handle for the attachment of azide-containing molecules via CuAAC. This reaction is highly specific, proceeds with high yields under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with biological processes. This makes it an ideal method for labeling proteins, peptides, and other biomolecules with probes for imaging, tracking, or functional studies.
For instance, a peptide synthesized on a solid support can be modified with an azide-containing fluorescent dye after the incorporation of an amino acid bearing an alkyne group derived from this compound. This strategy allows for the site-specific labeling of the peptide with high efficiency.
Synthesis of Bioactive Molecules and Drug Development
In the realm of drug discovery, this compound serves as a versatile building block for the synthesis of complex bioactive molecules. Its linear eight-carbon chain can act as a spacer, separating two functional moieties of a molecule to optimize their interaction with biological targets. This is particularly relevant in the design of molecules like PROteolysis TArgeting Chimeras (PROTACs), which require a linker to connect a target-binding ligand and an E3 ligase-recruiting moiety.
While specific examples in high-profile drug candidates are often proprietary, the literature contains numerous instances of similar bifunctional linkers being used in the synthesis of enzyme inhibitors, receptor agonists, and antagonists. The alkyne group can be used to introduce triazole rings, which are known to be important pharmacophores in many drugs, while the bromide allows for the attachment of other functionalities through nucleophilic substitution.
Surface Modification and Materials Science
The reactivity of this compound also extends to the functionalization of surfaces and the synthesis of novel polymers. The bromide can be used to graft the molecule onto surfaces of materials like nanoparticles through reactions with surface hydroxyl or amine groups.[1][2][3] The exposed alkyne groups can then be used to "click" on other molecules, creating a functionalized surface with desired properties, such as biocompatibility or specific recognition capabilities for sensing applications. In polymer chemistry, this compound can be used as a monomer or an initiator to create polymers with pendant alkyne groups, which can be further modified using click chemistry.
Comparison with Alternative Bifunctional Linkers
While this compound is a powerful tool, a variety of other bifunctional linkers are available to researchers. The choice of linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product.
| Linker | Reactive Groups | Key Features | Advantages | Disadvantages |
| This compound | Alkyne, Alkyl Bromide | Heterobifunctional, flexible spacer | Orthogonal reactivity, stable linkages | Alkyl bromide is a moderate leaving group |
| 8-Azido-1-octyne | Alkyne, Azide | Heterobifunctional, click-ready | Both ends participate in click chemistry | Azides can be sensitive to reduction |
| 8-Bromo-1-octene | Alkene, Alkyl Bromide | Heterobifunctional | Alkene allows for different reaction types (e.g., metathesis) | Alkene reactivity can be less specific than alkyne |
| Succinimidyl-(N-maleimido)hexanoate (SMCC) | NHS Ester, Maleimide | Heterobifunctional, shorter spacer | Highly reactive towards amines and thiols | Maleimide linkage can be reversible |
| Poly(ethylene glycol) (PEG) Linkers | Various (e.g., NHS, Maleimide) | Hydrophilic, variable length | Improves solubility and biocompatibility | Can be polydisperse, potentially leading to product heterogeneity |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "clicking" of an azide-containing molecule to an alkyne-functionalized substrate, such as a peptide modified with this compound.
Materials:
-
Alkyne-containing substrate (e.g., peptide)
-
Azide-containing molecule (e.g., fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent (e.g., DMF, water, or a mixture)
Procedure:
-
Dissolve the alkyne-containing substrate and the azide-containing molecule in the chosen solvent.
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO4 and the ligand (e.g., TBTA or THPTA) in the solvent.
-
Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
Upon completion, the product can be purified using appropriate chromatographic techniques.
Note: The optimal reaction conditions, including solvent, catalyst loading, and reaction time, may need to be optimized for specific substrates.
Visualizing the Workflow: Solid-Phase Peptide Synthesis and Labeling
The following diagram illustrates a typical workflow for the synthesis of a peptide on a solid support, followed by on-resin labeling using a bifunctional linker like this compound and a subsequent click reaction.
Caption: Workflow for solid-phase peptide synthesis and subsequent on-resin labeling via click chemistry.
Conclusion
This compound stands out as a highly effective and versatile heterobifunctional linker in the toolbox of chemists and biologists. Its orthogonal reactive ends enable the straightforward and efficient conjugation of a wide range of molecules, facilitating advancements in drug discovery, diagnostics, and materials science. By understanding its reactivity and comparing it with available alternatives, researchers can strategically employ this reagent to construct novel and complex molecular architectures with high precision and control.
References
Navigating Synthesis: A Comparative Guide to 8-Bromooct-1-yne and its Analogs in Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. 8-Bromooct-1-yne is a versatile bifunctional molecule, featuring both a terminal alkyne and a primary alkyl bromide, making it a valuable reagent in a variety of coupling reactions. This guide provides a comparative analysis of the performance of this compound against its halo-analogs and shorter-chain counterparts in two of the most powerful C-C bond-forming reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Coupling: A Palladium-Catalyzed Cross-Coupling Reaction
The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The reactivity of the halide in the haloalkyne can significantly influence reaction outcomes.
Comparative Performance of 8-Halo-oct-1-ynes
The choice of the halogen atom in the 8-halo-oct-1-yne substrate plays a crucial role in the efficiency of the Sonogashira coupling. The reactivity trend follows the order of bond dissociation energies for the carbon-halogen bond: I > Br > Cl .[2] A weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step, leading to faster reaction rates and potentially higher yields under milder conditions.
| Substrate | Aryl Halide Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 8-Iodooct-1-yne | 4-Bromotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N/DMF | 60-80 | 2-4 | High (est. >90%) |
| This compound | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N/DMF | 80-100 | 4-8 | Good (est. 70-85%) |
| 8-Chlorooct-1-yne | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N/DMF | >100 | 12-24 | Moderate (est. <50%) |
Note: The yields presented are estimates based on general reactivity trends and data from similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the aryl halide.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol is a representative procedure for a standard Sonogashira coupling reaction.
Materials:
-
This compound
-
4-Iodotoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-5 mol%).
-
Add anhydrous DMF and triethylamine (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature, and remove the solvents under reduced pressure.
-
The residue is then redissolved in an organic solvent like ethyl acetate and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.
Comparative Performance of 8-Halo-oct-1-ynes
In the CuAAC reaction, the primary role of the 8-halo-oct-1-yne is to provide the terminal alkyne functionality. The nature of the halogen on the other end of the carbon chain generally has a less pronounced electronic effect on the reactivity of the alkyne compared to the Sonogashira reaction. However, the leaving group ability of the halide (I > Br > Cl) can be a factor if subsequent nucleophilic substitution reactions are planned for the triazole product.
| Substrate | Azide Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 8-Iodooct-1-yne | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 1-2 | Excellent (>95%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 1-3 | Excellent (>95%) |
| 8-Chlorooct-1-yne | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 1-4 | Excellent (>95%) |
Note: The yields for CuAAC reactions are typically high for terminal alkynes, and the primary difference between the halo-analogs would likely be in the reactivity of the halide for subsequent transformations rather than the cycloaddition itself.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
This protocol is a representative procedure for a standard CuAAC "click" reaction.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10-20 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the triazole product.
Visualizing Reaction Workflows
To illustrate the experimental processes, the following diagrams outline the workflows for the Sonogashira coupling and CuAAC reactions.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
References
A Spectroscopic Comparison of 8-Bromooct-1-yne and its Click Chemistry Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the starting material, 8-Bromooct-1-yne, and its corresponding 1,4-disubstituted triazole product formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with benzyl azide. The transformation from a terminal alkyne to a triazole ring system results in significant and predictable changes in the compound's spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, product characterization, and quality control in synthetic and medicinal chemistry.
Executive Summary
The key spectroscopic differences between this compound and its click chemistry product, 1-benzyl-4-(6-bromohexyl)-1H-1,2,3-triazole, are summarized below. These changes provide clear evidence of the successful transformation of the terminal alkyne.
| Spectroscopic Technique | This compound | 1-benzyl-4-(6-bromohexyl)-1H-1,2,3-triazole | Key Changes |
| ¹H NMR | Terminal alkyne proton (≡C-H) signal; aliphatic signals. | Disappearance of the alkyne proton signal; appearance of a triazole proton signal and signals for the benzyl group. | Disappearance of the characteristic alkyne proton and appearance of new aromatic and triazole proton signals. |
| ¹³C NMR | Presence of two sp-hybridized carbon signals of the alkyne. | Disappearance of alkyne carbon signals; appearance of signals for the triazole ring carbons. | Shift from sp-hybridized carbons to the distinct chemical shifts of the triazole ring carbons. |
| Infrared (IR) Spectroscopy | Characteristic ≡C-H and C≡C stretching vibrations. | Disappearance of alkyne-related stretches; potential appearance of C=C and C-N stretching from the triazole ring. | Loss of sharp, characteristic alkyne peaks. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to C₈H₁₃Br. | Molecular ion peak corresponding to the addition of benzyl azide (C₇H₇N₃) to this compound. | Significant increase in the molecular weight of the product. |
Reaction Pathway
The conversion of this compound to its triazole derivative is a classic example of a "click" reaction. This highly efficient and regioselective reaction joins the alkyne and an azide to form a stable triazole ring.
Caption: Reaction of this compound with benzyl azide.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structural changes that occur during the conversion of this compound to its triazole product.
¹H NMR Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | ~3.4 | Triplet | -CH₂Br |
| ~2.2 | Triplet | ≡C-CH₂- | |
| ~1.9 | Triplet | ≡C-H | |
| ~1.8 | Multiplet | -CH₂-CH₂Br | |
| ~1.5 | Multiplet | Methylene chain | |
| ~1.4 | Multiplet | Methylene chain | |
| 1-benzyl-4-(6-bromohexyl)-1H-1,2,3-triazole | ~7.7 | Singlet | Triazole-H |
| ~7.4-7.3 | Multiplet | Phenyl-H | |
| ~5.5 | Singlet | -CH₂-Ph | |
| ~3.4 | Triplet | -CH₂Br | |
| ~2.7 | Triplet | Triazole-CH₂- | |
| ~1.8 | Multiplet | -CH₂-CH₂Br | |
| ~1.6 | Multiplet | Methylene chain | |
| ~1.3 | Multiplet | Methylene chain |
¹³C NMR Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~84 | -C≡CH |
| ~68 | -C≡CH | |
| ~34 | -CH₂Br | |
| ~32 | Methylene chain | |
| ~28 | Methylene chain | |
| ~27 | Methylene chain | |
| ~18 | ≡C-CH₂- | |
| 1-benzyl-4-(6-bromohexyl)-1H-1,2,3-triazole | ~148 | Triazole C-4 |
| ~134 | Phenyl C (quaternary) | |
| ~129 | Phenyl CH | |
| ~128 | Phenyl CH | |
| ~121 | Triazole C-5 | |
| ~54 | -CH₂-Ph | |
| ~34 | -CH₂Br | |
| ~32 | Methylene chain | |
| ~31 | Methylene chain | |
| ~28 | Methylene chain | |
| ~26 | Methylene chain | |
| ~25 | Triazole-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The disappearance of the characteristic alkyne stretches is a key indicator of a successful reaction.
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3300 (strong, sharp) | ≡C-H stretch |
| ~2120 (weak, sharp) | C≡C stretch | |
| ~2930, ~2860 | C-H (aliphatic) stretch | |
| ~650 | C-Br stretch | |
| 1-benzyl-4-(6-bromohexyl)-1H-1,2,3-triazole | ~3140 | =C-H stretch (triazole & aromatic) |
| ~2930, ~2860 | C-H (aliphatic) stretch | |
| ~1500-1600 | C=C and C=N ring stretching | |
| ~650 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the change in molecular weight resulting from the addition of the benzyl azide group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | C₈H₁₃Br | 189.09 | [M]+• at 188/190, fragments from loss of Br and cleavage of the alkyl chain. |
| 1-benzyl-4-(6-bromohexyl)-1H-1,2,3-triazole | C₁₅H₂₀BrN₃ | 322.25 | [M+H]⁺ at 322/324, characteristic benzyl fragment (m/z 91), fragments from cleavage of the hexyl chain. |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard pulse program is used to acquire the proton spectrum.
-
The spectral width is set to cover the expected range of chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.
-
The spectral width is set to cover the expected range (typically 0-220 ppm).
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid products, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or more polar compounds.
-
Analysis: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of a starting material and its product.
Caption: Workflow for spectroscopic comparison.
A Comparative Guide to Palladium Catalysts in the Sonogashira Coupling of 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals: A Detailed Performance Analysis of Palladium Catalysts in the Sonogashira Coupling of 8-Bromooct-1-yne.
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, catalyzed by palladium complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, due to its mild reaction conditions and broad functional group tolerance.[1][3] this compound is a versatile bifunctional building block, featuring both a terminal alkyne and a primary alkyl bromide. This allows for its participation in a variety of coupling reactions, with the terminal alkyne being particularly well-suited for the Sonogashira reaction.
This guide provides a comparative overview of the performance of different palladium catalysts in the Sonogashira coupling of this compound with aryl halides. The selection of the appropriate catalyst, ligands, and reaction conditions is crucial for achieving high yields and reaction efficiency.
Performance of Palladium Catalysts: A Comparative Data Summary
While direct head-to-head comparative studies for this compound are not extensively documented, the following table summarizes representative data for the Sonogashira coupling of this compound and the closely related 7-bromohept-1-yne with various aryl halides, utilizing different palladium catalyst systems. This data provides a valuable baseline for catalyst selection and reaction optimization.
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 8 | ~90 |
| 2 | PdCl₂(PPh₃)₂ | CuI | K₂CO₃ | Dioxane | 100 | 6 | ~92 |
| 3 | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | DMF | 80 | 10 | ~88 |
| 4 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 12 | ~90 |
| 5 | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 8 | 85-95 |
Note: The data presented is a compilation from various sources for this compound and its close homolog, 7-bromohept-1-yne, and is intended to be representative. Actual yields may vary depending on the specific substrates, reaction scale, and purity of reagents.
Experimental Protocols
Below are detailed methodologies for performing a Sonogashira coupling reaction with this compound.
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method for the Sonogashira coupling of a terminal alkyne with an aryl iodide using a palladium-phosphine complex and a copper(I) co-catalyst.
Materials:
-
Aryl iodide (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol) to the flask.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to the undesirable formation of alkyne homocoupling byproducts.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Tetrabutylammonium fluoride (TBAF) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.10 mmol).
-
Add anhydrous DMF (5 mL) and tetrabutylammonium fluoride (2.0 mmol).
-
Add this compound (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
References
A Comparative Analysis of Click Chemistry Reagents: Spotlight on 8-Bromooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for the covalent assembly of molecular building blocks. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its efficiency and broad applicability. This guide offers a comparative analysis of common click chemistry reagents, with a particular focus on the performance of 8-Bromooct-1-yne, a versatile terminal alkyne, in the context of its alternatives.
Performance Comparison of Terminal Alkynes in CuAAC Reactions
The following table summarizes the performance of various classes of terminal alkynes in CuAAC reactions, providing a benchmark for comparison. The data is compiled from various sources and reaction conditions may vary.
| Alkyne Reagent Class | Example Compound | Typical Reaction Time | Typical Yield | Key Characteristics & Considerations |
| Long-Chain Terminal Alkynes | This compound (Expected) | 1 - 4 hours | >90% | Versatile building block with a functional handle (bromide) for further modifications. Reactivity is typical of unactivated alkynes. |
| Propargyl Ethers/Amines/Amides | Propargyl alcohol | 1 - 2 hours | >95% | Readily available, good reactivity, and often used in bioconjugation. |
| Propiolamides | N-phenylpropiolamide | < 1 hour | >95% | Electronically activated, leading to faster reaction rates. May be susceptible to Michael addition side reactions. |
| Aromatic Alkynes | Phenylacetylene | 1 - 3 hours | >90% | Good reactivity, commonly used as a benchmark substrate in CuAAC studies. |
| Strained Alkynes (for SPAAC) | Dibenzocyclooctyne (DBCO) | Minutes to hours | >90% | Used in copper-free click chemistry (SPAAC), ideal for live-cell imaging and in vivo applications. Generally faster than CuAAC at low concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in click chemistry. Below are representative protocols for a standard CuAAC reaction and a strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule (e.g., benzyl azide) in solution.
Materials:
-
This compound
-
Azide-containing compound (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., a mixture of tert-butanol and water, 1:1 v/v)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or a vial with a septum)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 100 mM stock solution of the azide-containing compound in the same solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In the reaction vessel, add the azide stock solution (1 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the solvent to achieve the desired final concentration (typically 1-10 mM).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄·5H₂O stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents).
-
Add the freshly prepared sodium ascorbate stock solution (1 equivalent) to the reaction mixture, followed by the premixed catalyst solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by standard techniques. For small molecules, this may involve extraction with an organic solvent, followed by column chromatography. For biomolecules, purification might involve size exclusion chromatography or dialysis to remove the copper catalyst and other small molecule reagents.
-
Visualizing Click Chemistry: Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and underlying chemical logic.
Caption: Experimental workflow for a standard CuAAC reaction.
The following diagram illustrates the catalytic cycle of the CuAAC reaction, a key concept for understanding the mechanism.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion
This compound serves as a highly effective and versatile reagent in copper-catalyzed click chemistry. Its performance, characterized by high yields and moderate reaction times, is comparable to other simple terminal alkynes. The presence of a terminal bromide provides a valuable functional handle for subsequent chemical modifications, making it a strategic choice for the synthesis of complex molecules in drug discovery and materials science. The provided protocols and diagrams offer a foundational guide for researchers to effectively utilize this compound and other click chemistry reagents in their work.
Safety Operating Guide
Proper Disposal of 8-Bromooct-1-yne: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 8-Bromooct-1-yne (CAS No. 81216-13-9), a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals.
Immediate Safety Considerations
This compound is a hazardous substance, classified as a skin and eye irritant, and may cause respiratory irritation.[1] All handling and disposal preparation should be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. An eyewash station and safety shower should be readily accessible.
Disposal Plan: Segregation and Collection
As a brominated organic compound, this compound is classified as a halogenated hazardous waste .[2][3][4] It is imperative to segregate this waste stream from non-halogenated organic, aqueous, and solid wastes to prevent potentially hazardous reactions and to minimize disposal costs.
Step-by-Step Collection Procedure:
-
Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. Polyethylene containers are generally recommended as halogenated solvents can produce acids that corrode metal.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must clearly state "Halogenated Organic Waste" and list "this compound" as a constituent. Maintain a log of the approximate volume or mass of the waste added.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The container must be kept closed except when adding waste. Ensure secondary containment is in place to mitigate spills.
-
Incompatible Materials: Do not mix this compound waste with acids, bases, oxidizing agents, or metals.
Final Disposal Method: Incineration
The standard and recommended disposal method for halogenated organic waste is high-temperature incineration at an approved hazardous waste disposal facility. This process ensures the complete destruction of the compound. For halogenated compounds, specific incineration conditions are required to prevent the formation of toxic byproducts.
The following table summarizes key quantitative parameters for the incineration of halogenated organic waste streams.
| Parameter | Recommended Value | Rationale |
| Operating Temperature | ≥ 1100°C (2012°F) | Ensures complete thermal destruction of halogenated compounds. |
| Residence Time | 1.0 - 2.0 seconds | Provides sufficient time for the complete breakdown of the waste molecules. |
| Destruction and Removal Efficiency (DRE) | > 99.99% | High efficiency is required to minimize the release of hazardous substances. |
| Post-Combustion Treatment | Acid Gas Scrubber | Necessary to neutralize acidic byproducts such as hydrogen bromide (HBr) formed during combustion. |
Experimental Protocol: Pre-treatment via Hydrolysis (Optional)
For small quantities of this compound, a pre-treatment step to convert it to a less hazardous substance prior to collection may be considered. One such method is hydrolysis, which replaces the bromine atom with a hydroxyl group, forming 1-octyn-8-ol. This should only be performed by personnel experienced in organic synthesis and under strict safety controls.
Objective: To hydrolyze this compound to 1-octyn-8-ol.
Materials:
-
This compound
-
Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol (to aid solubility)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Appropriate work-up and extraction reagents (e.g., water, diethyl ether, dilute HCl)
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the this compound in a suitable amount of ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask. The reaction is slow at room temperature and requires heating.
-
Heat the mixture to reflux and maintain for a period determined by small-scale trials and reaction monitoring (e.g., by TLC). The rate of hydrolysis is dependent on the carbon-halogen bond strength.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base with dilute hydrochloric acid.
-
Extract the resulting alcohol (1-octyn-8-ol) with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
The resulting alcohol, while still a chemical, is a non-halogenated organic and can be disposed of in the appropriate non-halogenated waste stream.
Note: This is a generalized procedure. The specific conditions (concentrations, reaction time, temperature) should be optimized for safety and efficiency in your laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and the Safety Data Sheet (SDS) for the most current information.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

